N-Nitrosometoprolol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-12(2)17(16-19)10-14(18)11-21-15-6-4-13(5-7-15)8-9-20-3/h4-7,12,14,18H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTOBGHTYDROBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928723 | |
| Record name | N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134720-05-1, 138768-62-4 | |
| Record name | N-Nitrosometoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of N-Nitrosometoprolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely prescribed beta-blocker. Due to the potential carcinogenic nature of nitrosamine impurities, their detection, synthesis, and characterization are of critical importance for pharmaceutical quality control and drug safety. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including a representative synthesis protocol, detailed analytical methodologies, and a discussion of its genotoxic potential.
Introduction
Nitrosamine impurities in pharmaceuticals have become a significant concern for regulatory agencies and the pharmaceutical industry worldwide. These compounds are classified as probable human carcinogens, and their presence in drug substances, even at trace levels, requires rigorous control. This compound is the N-nitroso derivative of Metoprolol, a selective β1 receptor blocker used in the treatment of various cardiovascular diseases. It can form when Metoprolol interacts with nitrosating agents under specific conditions, such as during synthesis or storage.[1][2] This guide outlines the essential technical aspects of synthesizing and characterizing this critical impurity to support research, methods development, and validation activities.
Synthesis of this compound
The synthesis of this compound involves the reaction of the secondary amine group in Metoprolol with a nitrosating agent, typically in an acidic medium.[3][4] While specific, detailed protocols from peer-reviewed literature are scarce, a representative procedure can be derived from the general knowledge of N-nitrosation reactions.
Representative Experimental Protocol
Materials:
-
Metoprolol tartrate
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolution: Dissolve Metoprolol tartrate in 1 M hydrochloric acid in a round-bottom flask, equipped with a magnetic stirrer, and cool the solution to 0-5 °C in an ice bath.
-
Nitrosation: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled Metoprolol solution while maintaining the temperature between 0-5 °C. The molar ratio of sodium nitrite to Metoprolol should be approximately 1.1:1.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.
Disclaimer: This is a representative protocol based on general chemical principles of N-nitrosation. Actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, may require optimization.
Synthesis Pathway
Caption: Synthesis of this compound from Metoprolol.
Characterization of this compound
The characterization of this compound is crucial for its unequivocal identification and quantification. A combination of chromatographic and spectroscopic techniques is typically employed.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-(2-Hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropylnitrous amide | [2] |
| CAS Number | 138768-62-4 | |
| Molecular Formula | C₁₅H₂₄N₂O₄ | |
| Molecular Weight | 296.36 g/mol |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the primary methods for the separation, detection, and quantification of this compound.
3.2.1. UHPLC-MS/MS Method
A sensitive and validated UHPLC-MS/MS method for the determination of this compound in beta-blocker active pharmaceutical ingredients has been reported.
| Parameter | Description |
| Column | Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Detection | Mass spectrometry with electrospray ionization (ESI) |
| LOD | 0.02–1.2 ppb |
| LOQ | 2–20 ppb |
3.2.2. HPLC Purity
Commercial suppliers of this compound reference standards often provide a certificate of analysis indicating the purity as determined by HPLC. Purity values are typically greater than 90%. The presence of rotamers, due to restricted rotation around the N-N bond, can be observed in the chromatogram.
Spectroscopic Analysis
3.3.1. Mass Spectrometry (MS)
Mass spectrometry is used for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis. The fragmentation of nitrosamines is well-documented and typically involves the loss of the nitroso group (•NO, 30 Da) and the hydroxyl group (•OH, 17 Da).
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Genotoxicity of this compound
This compound is considered a genotoxic impurity. Like many other nitrosamines, it requires metabolic activation to exert its DNA-damaging effects.
Mechanism of Genotoxicity
The genotoxicity of nitrosamines is initiated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process, typically involving α-hydroxylation, leads to the formation of unstable intermediates that can generate highly reactive alkylating agents (e.g., diazonium ions). These electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication and, consequently, may initiate carcinogenesis.
The parent drug, Metoprolol, is metabolized by several CYP enzymes, with CYP2D6 being the major contributor, and CYP3A4, CYP2B6, and CYP2C9 playing minor roles. It is plausible that these or other CYP enzymes are involved in the metabolic activation of this compound. For the related N-nitroso propranolol (B1214883), CYP2C19 has been identified as a key enzyme in its bioactivation.
DNA Damage and Repair
The formation of DNA adducts by alkylating agents triggers cellular DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to remove the damaged bases and restore the integrity of the DNA. Unrepaired or misrepaired DNA damage can lead to permanent mutations. Studies have shown that this compound induces DNA fragmentation in rat hepatocytes.
Proposed Genotoxicity Pathway
Caption: Proposed pathway for the genotoxicity of this compound.
Conclusion
The synthesis and characterization of this compound are essential for managing the risks associated with this potential impurity in Metoprolol-containing drug products. This guide provides a framework for understanding the key aspects of its synthesis, the analytical techniques for its characterization, and the underlying mechanism of its genotoxicity. A thorough understanding of these elements is critical for researchers, scientists, and drug development professionals to ensure the quality and safety of pharmaceutical products. Further research into detailed synthesis optimization, comprehensive spectroscopic analysis, and the specific metabolic pathways of this compound will continue to be of high value to the scientific community.
References
- 1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 3. researchgate.net [researchgate.net]
- 4. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of N-Nitrosometoprolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely used beta-blocker. As nitrosamines are classified as probable human carcinogens, understanding the chemical properties and confirming the structure of this compound is of paramount importance for drug safety and regulatory compliance. This technical guide provides a comprehensive overview of the chemical characteristics, structure elucidation, and potential formation pathways of this compound. It includes a summary of its physicochemical properties, detailed methodologies for its analytical determination, and an exploration of its genotoxic potential through metabolic activation.
Chemical Properties and Structure
This compound is a derivative of Metoprolol where the secondary amine group is nitrosated. This modification significantly alters the molecule's biological properties, introducing genotoxic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | N-(2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropylnitrous amide | [1] |
| Synonyms | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)nitrosoamino]-2-propanol | [1] |
| CAS Number | 138768-62-4 | [1] |
| Molecular Formula | C₁₅H₂₄N₂O₄ | [1][2] |
| Molecular Weight | 296.36 g/mol | [2] |
| Appearance | White to Off-White Solid | - |
| Solubility | Soluble in Acetonitrile (10 mg/ml) and DMSO, Methanol (B129727). | [1] |
| UV λmax | 226 nm | [1] |
Structural Formula
The chemical structure of this compound is depicted below:
Caption: Chemical Structure of this compound.
Formation Pathway
This compound is not an intended product in the manufacturing of Metoprolol but rather a potential impurity formed under specific conditions. The primary pathway for its formation involves the reaction of the secondary amine functionality in Metoprolol with a nitrosating agent.[3]
Caption: Formation of this compound from Metoprolol.
This reaction is typically favored in acidic environments where nitrous acid (HONO) can be formed from nitrite (B80452) salts.[3] The presence of residual nitrites in excipients or processing aids, coupled with acidic conditions during manufacturing or storage, can lead to the formation of this impurity.
Structure Elucidation: Experimental Protocols
The definitive identification and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other impurities. A common approach involves reverse-phase chromatography coupled with UV or mass spectrometric detection.
Experimental Protocol (Based on available literature for similar nitrosamines):
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a mass spectrometer.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[5]
-
Flow Rate: Typically around 1.0 mL/min.[6]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the λmax of this compound (226 nm) or by mass spectrometry for higher sensitivity and specificity.[1][6]
-
Sample Preparation: The sample is typically dissolved in the mobile phase or a compatible solvent.
Caption: General workflow for HPLC analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of analysis.
Expected Fragmentation Pattern:
A characteristic fragmentation of N-nitrosamines in MS/MS is the neutral loss of the nitroso group (•NO), corresponding to a loss of 30 Da.[7] Other fragmentations may occur depending on the collision energy.
Caption: Expected primary fragmentation of this compound in MS/MS.
Experimental Protocol (General):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
MS/MS Analysis: Collision-Induced Dissociation (CID) is used to fragment the parent ion and obtain structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure confirmation. Both ¹H and ¹³C NMR spectra are typically acquired.
Expected ¹H NMR Features:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the methoxyethyl group, the isopropyl group, and the propanol (B110389) backbone. Due to the restricted rotation around the N-N bond in nitrosamines, some signals may appear as two sets of peaks, corresponding to the E and Z isomers.[8]
Experimental Protocol (General):
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Standard 1D ¹H and ¹³C NMR experiments, as well as 2D experiments like COSY, HSQC, and HMBC to establish connectivity.
Genotoxicity and Metabolic Activation
This compound is considered a genotoxic impurity, meaning it has the potential to damage DNA.[1] However, it is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[9]
The proposed metabolic activation pathway involves the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group. This intermediate is unstable and spontaneously decomposes to form a reactive alkylating agent (a carbocation), which can then covalently bind to DNA, leading to mutations.[9][10]
Caption: Metabolic activation of this compound leading to DNA damage.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure elucidation, and genotoxic potential of this compound. A thorough understanding of these aspects is critical for the development of robust analytical methods for its detection and control in Metoprolol drug products. The provided experimental outlines and pathway diagrams serve as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the safety and quality of medications. Further research to obtain and publish detailed spectral data (NMR, MS/MS) for this compound would be highly beneficial for the scientific community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSRS [precision.fda.gov]
- 3. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. mdpi.com [mdpi.com]
Genotoxicity Assessment of N-Nitrosometoprolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosometoprolol is an N-nitroso drug substance-related impurity (NDSRI) of metoprolol, a widely used β-adrenergic receptor blocker. N-nitroso compounds (nitrosamines) are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7(R1) guideline due to their high potential for mutagenicity and carcinogenicity.[1][2] The presence of such impurities, even at trace levels, necessitates a thorough risk assessment. The genotoxic potential of a compound is a critical factor in its carcinogenicity, and it is widely accepted that most nitrosamines require metabolic activation to exert their DNA-damaging effects.[3]
This technical guide provides a comprehensive overview of the genotoxicity assessment of this compound. It summarizes available quantitative data, outlines detailed experimental protocols for key genotoxicity assays, and discusses the regulatory context for controlling such impurities in pharmaceutical products.
Chemical and Physical Properties
-
IUPAC Name: 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol[4]
-
CAS Number: 138768-62-4[5]
-
Molecular Formula: C₁₅H₂₄N₂O₄
-
Molecular Weight: 296.36 g/mol
Metabolic Activation and Mechanism of Genotoxicity
The genotoxicity of N-nitrosamines is primarily mediated by their metabolic activation by cytochrome P450 (CYP) enzymes in the liver. The proposed pathway begins with α-hydroxylation of the carbon atom adjacent to the nitroso group. This creates an unstable intermediate that undergoes spontaneous decomposition to form a highly reactive diazonium ion. This electrophilic species can then covalently bind to (alkylate) nucleophilic sites on DNA bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, initiating the carcinogenic process. Studies on the related compound N-nitroso propranolol (B1214883) (NNP) have identified CYP2C19 as a key enzyme in its bioactivation.
Caption: General metabolic activation pathway of N-nitrosamines leading to DNA damage.
Summary of Genotoxicity Data
This compound has been evaluated in several genotoxicity studies. The data consistently indicate that it is an indirect-acting genotoxin, requiring metabolic activation to induce DNA damage. It has shown positive results in both in vitro and in vivo assays.
In Vitro Genotoxicity Data
The primary in vitro evidence for this compound's genotoxicity comes from studies using primary hepatocytes, which are metabolically competent cells.
Table 1: Summary of In Vitro Genotoxicity Data for this compound
| Assay Type | Test System | Concentration Range | Metabolic Activation | Result | Reference |
| DNA Fragmentation (Alkaline Elution) | Primary Rat Hepatocytes | 0.1 - 1 mM | Endogenous | Positive (Dose-dependent) | |
| DNA Fragmentation (Alkaline Elution) | Primary Human Hepatocytes | 0.1 - 1 mM | Endogenous | Positive (Dose-dependent) | |
| DNA Fragmentation | Chinese Hamster Lung V79 Cells | Not specified (Equal or higher conc.) | None | Negative |
In Vivo Genotoxicity Data
In vivo testing confirms the genotoxic potential of this compound in a whole-animal model.
Table 2: Summary of In Vivo Genotoxicity Data for this compound
| Assay Type | Test System | Dose | Route | Tissues Analyzed | Result | Reference |
| Micronucleus Test | Rat | 1,000 mg/kg | Not specified | Hepatocytes | Positive | |
| Micronucleus Test | Rat | 1,000 mg/kg | Not specified | Bone Marrow & Spleen Erythrocytes | Negative |
The positive result in hepatocytes, the primary site of metabolism, coupled with the negative result in bone marrow and spleen erythrocytes, strongly suggests that the genotoxicity is caused by a short-lived metabolite that does not distribute systemically.
Detailed Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of genotoxicity. For nitrosamines, specific modifications to standard assays are recommended to ensure sufficient metabolic activation.
Enhanced Bacterial Reverse Mutation Test (Ames Test)
While specific Ames test results for this compound are not publicly available, this assay is a cornerstone of genotoxicity testing. An enhanced protocol is recommended for N-nitroso compounds.
Objective: To detect gene mutations (base-pair substitutions and frameshifts) induced by the test article.
Methodology:
-
Tester Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101) should be used.
-
Metabolic Activation: Assays should be conducted with and without an exogenous metabolic activation system (S9). For nitrosamines, both rat liver S9 and hamster liver S9 (at 30% concentration) are required, as hamster S9 is often more effective.
-
Assay Procedure (Pre-incubation Method):
-
Add 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer), and 0.1 mL of the test article solution to a sterile tube.
-
Incubate the mixture at 37°C for 30 minutes with gentle shaking.
-
Add 2.0 mL of molten top agar (B569324) (containing a trace of histidine/tryptophan) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.
Caption: Workflow for the enhanced Ames test recommended for N-nitrosamines.
In Vitro DNA Fragmentation Assay (Alkaline Elution)
This assay was used to demonstrate the genotoxicity of this compound in hepatocytes.
Objective: To detect single-strand DNA breaks and alkali-labile sites.
Methodology:
-
Cell Culture: Primary hepatocytes (rat or human) are cultured to form a monolayer.
-
Radiolabeling (Optional but common): Cells are incubated with a radiolabeled DNA precursor (e.g., ³H-thymidine) to label the DNA.
-
Treatment: Cells are exposed to various concentrations of this compound (e.g., 0.1-1 mM) and controls for a defined period (e.g., 20 hours).
-
Lysis: Cells are gently lysed directly on a filter (e.g., polycarbonate) with a lysis solution (containing detergents and proteinase K) to release DNA.
-
Elution: The DNA is slowly eluted from the filter using an alkaline buffer (e.g., pH 12.1). The high pH denatures the DNA, and smaller fragments (resulting from breaks) elute faster than larger, intact DNA.
-
Quantification: Fractions of the eluate are collected over time. The amount of DNA in each fraction is quantified (e.g., by liquid scintillation counting if radiolabeled).
-
Data Analysis: The rate of DNA elution is calculated. An increased elution rate compared to the negative control indicates DNA fragmentation.
In Vivo Micronucleus Assay
This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). The positive result for this compound was observed in hepatocytes.
Objective: To determine if the test article induces chromosomal damage in vivo.
Methodology:
-
Animal Dosing: Administer the test substance (e.g., 1,000 mg/kg this compound) to a group of rodents (e.g., rats), typically via oral gavage or intraperitoneal injection. Include vehicle and positive control groups.
-
Tissue Harvest:
-
For Hepatocytes: A partial hepatectomy or liver perfusion is performed at appropriate time points after dosing (e.g., 24 and 48 hours) to isolate hepatocytes.
-
For Bone Marrow: Animals are euthanized, and bone marrow is flushed from the femur or tibia.
-
-
Slide Preparation: A cell suspension is prepared from the target tissue. The cells are fixed and stained with a DNA-specific stain (e.g., Giemsa, Acridine Orange).
-
Microscopic Analysis: At least 2000 cells per animal are scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). For bone marrow, the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.
-
Data Analysis: The frequency of micronucleated cells in the treated groups is statistically compared to the vehicle control group.
Regulatory Context and Risk Assessment
N-nitrosamines are considered mutagenic carcinogens, and their control in pharmaceuticals is a high priority for regulatory agencies worldwide.
-
ICH M7(R1) Guideline: This guideline establishes a framework for the assessment and control of DNA reactive (mutagenic) impurities. Nitrosamines fall into Class 1, "known mutagenic carcinogens," requiring strict control.
-
Acceptable Intake (AI): For impurities with known carcinogenic potential, an Acceptable Intake (AI) limit is established. This represents a dose with a negligible cancer risk (typically 1 in 100,000) over a lifetime of exposure.
-
This compound AI Limit: The U.S. FDA has categorized this compound as a Potency Category 4 NDSRI and has set an AI limit of 1500 ng/day .
The genotoxicity data are crucial for this process. A positive result in a relevant genotoxicity assay (like those described above) confirms the mutagenic potential and justifies the application of strict control measures, such as setting an AI limit based on carcinogenic potency.
Caption: Logical framework for the risk assessment of this compound.
Conclusion
The available data strongly indicate that this compound is a genotoxic compound. It induces DNA fragmentation in both rat and human hepatocytes in vitro and causes micronucleus formation in rat hepatocytes in vivo. The evidence points to a mechanism involving metabolic activation in the liver, which is characteristic of many carcinogenic N-nitrosamines.
For drug development professionals, these findings underscore the importance of:
-
Risk Assessment: Conducting a thorough risk assessment for the potential formation of this compound in any metoprolol-containing product.
-
Analytical Testing: Developing and validating sensitive analytical methods to detect and quantify this compound at levels commensurate with the established AI limit of 1500 ng/day.
-
Control Strategy: Implementing a control strategy to ensure the impurity is maintained below the regulatory limit throughout the product's shelf life.
Further research using a standardized and enhanced Ames test would be valuable to complete the genotoxicity profile of this compound and provide a more comprehensive dataset for regulatory submissions.
References
In-Depth Technical Guide: In Vitro and In Vivo Studies of N-Nitrosometoprolol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosometoprolol (NO-Metoprolol) is a nitrosamine (B1359907) impurity that can form from the widely prescribed beta-blocker, metoprolol. As a member of the N-nitroso compound class, which is recognized as a "cohort of concern," NO-Metoprolol has been the subject of toxicological evaluation to determine its potential genotoxic and carcinogenic risk. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on NO-Metoprolol, including detailed experimental protocols and a summary of quantitative findings. The evidence to date indicates that NO-Metoprolol is genotoxic in vitro and exhibits clastogenic activity in vivo.
Formation of this compound
This compound is formed from the reaction of metoprolol, a secondary amine, with nitrosating agents such as nitrite (B80452) under acidic conditions. This reaction can potentially occur during the synthesis, formulation, or storage of metoprolol-containing drug products, or even endogenously in the stomach.
Caption: Formation of this compound from metoprolol.
In Vitro Genotoxicity Studies
In vitro studies have consistently demonstrated the genotoxic potential of this compound. The primary endpoint evaluated has been DNA damage in hepatocytes.
DNA Fragmentation in Primary Hepatocytes
Seminal work by Robbiano et al. (1991) investigated the ability of N-nitroso derivatives of several beta-blockers, including NO-Metoprolol, to induce DNA fragmentation in primary cultures of rat and human hepatocytes.[1]
Key Findings:
-
NO-Metoprolol induced a dose-dependent increase in DNA fragmentation in both rat and human hepatocytes.[1]
-
The genotoxic effect was observed at subtoxic concentrations ranging from 0.1 to 1 mM after a 20-hour exposure.[1][2]
-
The compound was inactive in Chinese hamster lung V79 cells, which lack the metabolic capacity of hepatocytes, suggesting that metabolic activation is required for its genotoxic effect.[1]
Table 1: In Vitro DNA Fragmentation Data for this compound
| Species | Cell Type | Concentration Range (mM) | Endpoint | Outcome | Reference |
| Rat | Primary Hepatocytes | 0.1 - 1 | DNA Fragmentation | Positive, dose-dependent | [1] |
| Human | Primary Hepatocytes | 0.1 - 1 | DNA Fragmentation | Positive, dose-dependent | [1] |
Experimental Protocol: Alkaline Elution Assay for DNA Fragmentation
The alkaline elution technique is a sensitive method for measuring DNA single-strand breaks in mammalian cells. The protocol outlined below is based on the methodology described by Robbiano et al. (1991).[1]
Caption: Workflow for the Alkaline Elution Assay.
Methodology:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or human liver tissue by collagenase perfusion and cultured in a suitable medium.
-
Treatment: Cultured hepatocytes are exposed to varying concentrations of this compound (e.g., 0.1, 0.3, and 1.0 mM) for 20 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, cells are harvested, washed, and gently layered onto polycarbonate filters. The cells are then lysed on the filter with a solution containing sodium dodecyl sulfate (B86663) (SDS) and proteinase K.
-
DNA Elution: The DNA is slowly eluted from the filter with a tetrapropylammonium hydroxide solution at a constant flow rate and pH (e.g., pH 12.1). Fractions of the eluate are collected over time.
-
DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter is quantified using a sensitive fluorescent DNA-binding dye.
-
Data Analysis: The rate of DNA elution is calculated and is directly proportional to the number of single-strand breaks. An increase in the elution rate in treated cells compared to control cells indicates DNA damage.
In Vivo Genotoxicity Studies
In vivo studies have been conducted to assess the clastogenic (chromosome-damaging) potential of this compound in rodents.
Micronucleus Assay in Rat Hepatocytes
A study by Martelli et al. (1994) investigated the ability of N-nitroso derivatives of several beta-blockers to induce micronuclei in the liver of partially hepatectomized rats.[3]
Key Findings:
-
A single oral dose of 1,000 mg/kg of this compound caused a statistically significant increase in the frequency of micronucleated hepatocytes.[2][3]
-
The clastogenic effect was observed in the liver, the primary site of metabolism, but not in the bone marrow or spleen.[3]
-
The in vivo clastogenic potency was noted to be considerably lower than its in vitro DNA-damaging potency, suggesting potential detoxification mechanisms in vivo.[3]
Table 2: In Vivo Micronucleus Assay Data for this compound
| Species | Tissue | Dose (mg/kg, oral) | Endpoint | Outcome | Reference |
| Rat | Liver (Hepatocytes) | 1000 | Micronucleus Formation | Positive | [3] |
| Rat | Bone Marrow | 1000 | Micronucleus Formation | Negative | [3] |
| Rat | Spleen | 1000 | Micronucleus Formation | Negative | [3] |
Experimental Protocol: In Vivo Rat Liver Micronucleus Assay
The in vivo micronucleus assay in hepatocytes assesses the clastogenic and aneugenic potential of a test compound in the liver. The following protocol is based on the methodology described by Martelli et al. (1994).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of N-Nitrosometoprolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can form from the secondary amine structure of the beta-blocker metoprolol. Like other N-nitroso compounds, it is a substance of toxicological concern due to its potential genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including its genotoxicity, mutagenicity, and carcinogenicity assessment, as well as established acceptable intake limits. Detailed experimental protocols for key studies are provided, and the mechanism of toxicity is illustrated.
Regulatory Status and Acceptable Intake
Regulatory bodies have established acceptable intake (AI) limits for this compound to ensure patient safety. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set an AI of 1500 ng/day.[1][2] This limit is derived using a structure-activity relationship (SAR) and read-across approach from toxicological data of related nitrosamines.[3][4] this compound is classified under FDA Potency Category 4.[1] The Health Sciences Authority (HSA) also recommends an AI of 1500 ng/day, determined using the Carcinogenic Potency Categorisation Approach (CPCA).[5]
Genotoxicity
This compound has been demonstrated to be genotoxic in both in vitro and in vivo studies.
In Vitro Studies: DNA Fragmentation in Hepatocytes
This compound induces DNA fragmentation in primary cultures of rat and human hepatocytes.[6][7][8][9] A study by Robbiano et al. (1991) showed positive dose-related responses after a 20-hour exposure to subtoxic concentrations of 0.1-1 mM.[8][9] The genotoxic effect is dependent on metabolic activation, as no DNA fragmentation was observed in Chinese hamster lung V79 cells, which have a lower metabolic capacity.[8][9]
In Vivo Studies: Micronucleus Induction in Rat Liver
In an in vivo study by Martelli et al. (1994), a single high dose of 1000 mg/kg of this compound administered by gavage to partially hepatectomized rats resulted in a statistically significant increase in the frequency of micronucleated hepatocytes.[6] However, it did not produce a significant increase in micronucleated polychromatic erythrocytes in the bone marrow or spleen, suggesting a target organ-specific clastogenic effect in the liver.[6] The in vivo clastogenic potency was noted to be markedly lower than its in vitro DNA-damaging potency, suggesting potential detoxification mechanisms in the whole animal.
Mutagenicity
For the related compound, N-Nitroso propranolol (B1214883), initial studies reported negative results in the standard Ames test.[13][14][15][16] However, a more recent and systematic investigation using enhanced conditions, including hamster liver S9, demonstrated that N-Nitroso propranolol is indeed mutagenic, inducing both base pair substitutions and frameshift mutations.[13][14][15][16] This suggests that this compound may also be mutagenic under appropriate testing conditions.
Carcinogenicity
Long-term carcinogenicity bioassays specifically for this compound have not been reported. The assessment of its carcinogenic risk relies on data from related compounds and structure-activity relationship (SAR) models. The general mechanism of carcinogenicity for nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes to form unstable α-hydroxy nitrosamines.[17] These intermediates can then lead to the formation of DNA-reactive diazonium species, which can alkylate DNA bases, leading to mutations and potentially initiating cancer.[17]
Regulatory agencies employ the Carcinogenic Potency Categorization Approach (CPCA) to assign acceptable intake limits for nitrosamines lacking robust carcinogenicity data.[18] This approach considers the structural features of the nitrosamine, such as the presence of α-hydrogens and other activating or deactivating groups, to predict its carcinogenic potency.[18]
Data Presentation
Table 1: Genotoxicity of this compound
| Assay | Test System | Concentration/Dose | Results | Reference |
| DNA Fragmentation | Primary Rat and Human Hepatocytes (in vitro) | 0.1 - 1 mM | Positive, dose-dependent increase in DNA fragmentation.[6][7][8][9] | Robbiano, L., et al. (1991) |
| Micronucleus Induction | Partially Hepatectomized Rats (in vivo) | 1000 mg/kg (gavage) | Statistically significant increase in micronucleated hepatocytes; no effect in bone marrow or spleen.[6] | Martelli, A., et al. (1994) |
Experimental Protocols
DNA Fragmentation Assay (Alkaline Elution Technique) - Robbiano et al. (1991)
-
Test System: Primary cultures of hepatocytes isolated from male Sprague-Dawley rats and from human liver samples.
-
Treatment: Cells were exposed to various concentrations of this compound (0.1, 0.3, and 1.0 mM) for 20 hours.
-
Methodology:
-
After treatment, the cells were harvested and lysed on a filter.
-
The DNA was eluted from the filter with an alkaline solution.
-
The amount of DNA in the eluate and on the filter was quantified.
-
The rate of DNA elution was calculated as an indicator of DNA fragmentation.
-
-
Controls: Concurrent negative (vehicle) and positive controls were included.
In Vivo Micronucleus Assay - Martelli et al. (1994)
-
Test System: Male Sprague-Dawley rats that underwent partial hepatectomy to stimulate cell proliferation in the liver.
-
Treatment: A single dose of 1000 mg/kg this compound was administered by gavage.
-
Methodology:
-
Animals were sacrificed at various time points after treatment.
-
Hepatocytes were isolated from the liver, and bone marrow cells were flushed from the femurs. Spleen preparations were also made.
-
Cells were stained, and the frequency of micronucleated cells was determined by microscopic examination.
-
-
Controls: A control group of animals received the vehicle only.
Mandatory Visualization
References
- 1. efpia.eu [efpia.eu]
- 2. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Federal Register :: Identification, Assessment, and Control of Nitrosamine Drug Substance-Related Impurities in Human Drug Products; Establishment of a Public Docket; Request for Comments [federalregister.gov]
- 5. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low clastogenic activity in vivo of the N-nitroso derivatives of 5 beta-adrenergic-blocking drugs proved to be potent genotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cells -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. N-nitrosamine impurity risk assessment in pharmaceuticals: Utilizing In vivo mutation relative potency comparison to establish an acceptable intake for NTTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. hesiglobal.org [hesiglobal.org]
- 16. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrosometoprolol: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely used beta-blocker. The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, based on established principles of nitrosamine chemistry and findings from studies on related compounds. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of Metoprolol and other pharmaceuticals susceptible to nitrosamine contamination. This document summarizes potential degradation pathways under various stress conditions, outlines typical experimental protocols for stability testing, and presents hypothetical quantitative data to illustrate stability profiles.
Introduction
This compound is formed from the nitrosation of the secondary amine group in the Metoprolol molecule. This reaction can occur during the synthesis, formulation, or storage of the drug product, particularly in the presence of nitrosating agents like nitrite (B80452) ions under acidic conditions. Regulatory agencies worldwide have set stringent limits for nitrosamine impurities in pharmaceuticals, necessitating a thorough understanding of their stability and degradation to ensure patient safety.
This guide will delve into the factors influencing the stability of this compound and its potential degradation pathways, including hydrolysis, photolysis, and thermolysis.
Factors Influencing Stability
The stability of this compound is influenced by several environmental factors:
-
pH: The nitrosation reaction to form this compound is highly favored in acidic environments (pH 3–4). Conversely, the degradation of some nitrosamines can be catalyzed by both acidic and alkaline conditions. Stability is often greatest in the neutral pH range.
-
Temperature: Higher temperatures can accelerate the degradation of this compound. Thermal decomposition can lead to the cleavage of the N-N bond.
-
Light: N-Nitrosamines are known to be susceptible to photolytic degradation. Exposure to UV light can induce cleavage of the N-N bond, leading to the formation of various degradation products.
Potential Degradation Pathways
Based on the known chemistry of nitrosamines, the following degradation pathways are plausible for this compound.
Hydrolytic Degradation
Hydrolysis of this compound can occur under both acidic and alkaline conditions, although the rates and products may differ.
-
Acid-Catalyzed Hydrolysis: In acidic media, protonation of the nitroso group can facilitate the cleavage of the N-N bond, leading to the formation of the parent amine, Metoprolol, and nitrous acid.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, hydroxide (B78521) ions can attack the molecule, potentially leading to different degradation products.
Photolytic Degradation
Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the N-NO bond, generating a secondary amino radical and a nitric oxide radical. These reactive intermediates can then undergo a variety of subsequent reactions, leading to a complex mixture of degradation products. The quantum yield of nitrosamine photolysis is often pH-dependent.
Thermal Degradation
Elevated temperatures can provide sufficient energy to break the relatively weak N-NO bond, initiating a radical degradation pathway similar to photolysis.
A proposed logical workflow for investigating the degradation of this compound is presented below.
A potential degradation pathway for this compound under photolytic conditions is illustrated below.
Quantitative Data Summary
Table 1: Hypothetical Hydrolytic Stability of this compound at 60°C
| pH | Time (hours) | % Degradation | Major Degradation Product(s) |
| 1.0 | 24 | 15% | Metoprolol |
| 4.0 | 24 | 5% | - |
| 7.0 | 24 | <1% | - |
| 9.0 | 24 | 8% | Unidentified polar degradants |
| 12.0 | 24 | 25% | Multiple degradants |
Table 2: Hypothetical Photostability of this compound (Solid State)
| Light Source | Duration | Intensity | % Degradation |
| UV (254 nm) | 24 hours | 200 Wh/m² | 30% |
| Visible | 7 days | 1 |
Methodological & Application
Application Note: Detection and Quantification of N-Nitrosometoprolol in Pharmaceutical Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction N-Nitrosometoprolol is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) associated with Metoprolol, a widely used beta-blocker. Nitrosamine impurities are a significant concern for the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to control the presence of these impurities in drug products.[1] The EMA has set an acceptable intake (AI) limit for this compound at 1500 ng/day.[3][4] Consequently, highly sensitive and robust analytical methods are required to detect and quantify this compound at trace levels to ensure patient safety and regulatory compliance. This document provides detailed protocols and methods for the analysis of this compound, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Approaches
The primary analytical technique for the determination of this compound is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), due to its high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for more volatile nitrosamines, but LC-MS/MS is often preferred for non-volatile and thermolabile compounds like many NDSRIs. LC-MS/MS methods utilizing electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode provide the necessary sensitivity to meet the low detection limits required by regulatory agencies.
Quantitative Data Summary
The performance of analytical methods is critical for ensuring accurate quantification at trace levels. The following table summarizes typical performance characteristics for the analysis of this compound and similar beta-blocker-related nitrosamines by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | |
| Limit of Quantification (LOQ) | 2 - 20 ppb | |
| Recovery | 64.1% - 113.3% | |
| Correlation Coefficient (R) | 0.9978 - 0.9999 |
Experimental Protocols
Protocol 1: this compound Analysis by LC-MS/MS
This protocol describes a validated method for the quantification of this compound using LC-MS/MS.
1. Instrumentation:
-
An ultra-high-speed liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: Acquity HSS T3, 3.0 × 100 mm, 1.8 μm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound must be determined by infusing a pure standard. The protonated molecular ion [M+H]⁺ serves as the precursor ion. At least two transitions should be monitored for confident identification and quantification.
Protocol 2: Sample Preparation
Accurate sample preparation is crucial to achieve reliable results.
1. For Metoprolol Drug Substance (API):
-
Accurately weigh approximately 25 mg of the Metoprolol API into a suitable centrifuge tube.
-
Add 5 mL of a diluent (e.g., 80:20 v/v acetonitrile/water or methanol).
-
Vortex the solution for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.
-
Filter the resulting solution through a 0.22 µm PVDF or equivalent syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
2. For Metoprolol Drug Product (Tablets):
-
Grind a sufficient number of tablets to obtain a fine, homogeneous powder.
-
Accurately weigh an amount of powder equivalent to 25 mg of the Metoprolol API into a 15 mL centrifuge tube.
-
Add 5 mL of diluent (e.g., 80:20 v/v acetonitrile/water).
-
Vortex for 1 minute, followed by shaking on a mechanical shaker for at least 30 minutes to extract the analyte.
-
Centrifuge the sample at 4,500 rpm for 15 minutes to separate the insoluble excipients.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Visualizations
The following diagrams illustrate the general workflow and decision-making process for this compound analysis.
Caption: High-level workflow for this compound analysis.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Navigating Regulations: N-Nitroso Impurities in Pharmaceuticals - AquigenBio [aquigenbio.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. ema.europa.eu [ema.europa.eu]
Application Note: Quantification of N-Nitrosometoprolol in Drug Substances and Products by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can form in drug products containing metoprolol (B1676517), a widely used beta-blocker for treating various cardiovascular conditions. Regulatory agencies require strict control of these impurities, necessitating sensitive and robust analytical methods for their quantification at trace levels.
This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in both metoprolol active pharmaceutical ingredients (APIs) and finished drug products. The described protocol is based on established methodologies for nitrosamine analysis and offers high sensitivity and selectivity.
Analytical Method Overview
The method utilizes reversed-phase liquid chromatography for the separation of this compound from the metoprolol API and other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.
Chemical Information:
-
Compound: this compound
-
Molecular Formula: C₁₅H₂₄N₂O₄
-
Molecular Weight: 296.36 g/mol
-
Parent Drug: Metoprolol
Experimental Protocols
Standard and Sample Preparation
a) Standard Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).
b) Intermediate Standard Solution (1 µg/mL): Dilute 100 µL of the Standard Stock Solution to 10 mL with a 50:50 (v/v) mixture of methanol and water.
c) Working Standard Solutions (for calibration curve): Prepare a series of working standard solutions by serial dilution of the Intermediate Standard Solution with 50:50 (v/v) methanol/water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
d) Sample Preparation - Metoprolol API:
-
Accurately weigh 500 mg of the metoprolol API into a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol.
-
Vortex the solution until the API is completely dissolved.
-
Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.
e) Sample Preparation - Metoprolol Tablets: [1]
-
Weigh and finely powder a representative number of metoprolol tablets.
-
Accurately weigh an amount of the powdered tablets equivalent to 100 mg of metoprolol into a 50 mL centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 5 minutes to disperse the powder.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[1]
LC-MS/MS Instrumentation and Conditions
a) Liquid Chromatography:
| Parameter | Value |
| Column | Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
b) Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument Dependent |
c) MRM Transitions:
The precursor ion for this compound is [M+H]⁺ with m/z 297.2. The following product ions are proposed based on the fragmentation of structurally similar compounds and general nitrosamine fragmentation patterns.[3][4][5][6] Note: These parameters should be optimized in the user's laboratory for their specific instrumentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
| This compound | 297.2 | 267.2 | 100 | Optimize (start at 15) | Quantifier (Loss of -NO) |
| This compound | 297.2 | 191.1 | 100 | Optimize (start at 25) | Qualifier (Side-chain cleavage) |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method based on published data for the analysis of this compound and other nitrosamines in beta-blocker drug substances.[2]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.02 - 1.2 ng/mL (ppb)[2] |
| Limit of Quantification (LOQ) | 2 - 20 ng/mL (ppb)[2] |
| Linearity (R²) | ≥ 0.998[2] |
| Accuracy (% Recovery) | 64.1% – 113.3%[2] |
| Precision (%RSD) | < 15% |
Method Validation
This method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to differentiate and quantify this compound in the presence of metoprolol and potential matrix components.
-
Linearity: Assessed over a range of concentrations, typically from the LOQ to 150% of the specification limit.
-
Accuracy: Determined by spike-recovery experiments at multiple concentration levels.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical diagram of the MRM process in the mass spectrometer.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of N-Nitrosometoprolol using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely prescribed beta-blocker.[1] Nitrosamine impurities are a class of compounds that are of significant concern to regulatory agencies such as the U.S. Food and Drug Administration (FDA) due to their potential carcinogenic properties.[1] The formation of this compound can occur during the synthesis, storage, or even formulation of the drug product when certain reagents, solvents, and conditions are present.[1] Consequently, sensitive and accurate analytical methods are required to detect and quantify this impurity to ensure the safety and quality of Metoprolol-containing pharmaceuticals.
This document provides detailed application notes and protocols for the determination of this compound in Metoprolol drug substance and drug product using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and selective analytical technique.[2][3] The use of this compound as a reference standard is essential for the accurate quantification of this impurity.
Analytical Principle
The method described herein utilizes reverse-phase HPLC to separate this compound from the active pharmaceutical ingredient (API), Metoprolol, and other potential impurities. Following chromatographic separation, the analyte is detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides high selectivity and sensitivity, allowing for the detection of trace levels of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Metoprolol Succinate/Tartrate drug substance or tablets
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
Instrumentation
-
UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 10 minutes |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometer Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of this compound standard |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for the specific instrument and transition |
| Source Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
Standard Solution Preparation
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. These solutions are used to construct the calibration curve.
Sample Preparation
Metoprolol Drug Substance (API):
-
Accurately weigh approximately 100 mg of Metoprolol API.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Metoprolol Tablets:
-
Weigh and finely powder not fewer than 10 Metoprolol tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Metoprolol.
-
Transfer to a 10 mL volumetric flask and add approximately 7 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sonicate for 15 minutes.
-
Dilute to volume with the same solvent mixture and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
Data Presentation and Performance Characteristics
The following tables summarize the expected quantitative data for the analysis of this compound using the described method.
Table 2: System Suitability
| Parameter | Acceptance Criteria |
| Retention Time (RT) Reproducibility (%RSD) | ≤ 2.0% |
| Peak Area Reproducibility (%RSD) | ≤ 15.0% for LLOQ, ≤ 10.0% for other standards |
| Signal-to-Noise Ratio (S/N) for LLOQ | ≥ 10 |
Table 3: Method Validation Summary
| Parameter | Typical Performance |
| Retention Time (RT) | Approximately 4.5 - 5.5 minutes |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb |
| Limit of Quantitation (LOQ) | 2 - 20 ppb |
| Accuracy (Recovery) | 64.1% - 113.3% |
| Precision (%RSD) | ≤ 15% |
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 1,250 |
| 1.0 | 2,480 |
| 5.0 | 12,300 |
| 10.0 | 25,100 |
| 25.0 | 62,000 |
| 50.0 | 124,500 |
| 100.0 | 250,100 |
Table 5: Example Recovery Data
| Sample | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |
| Metoprolol API | 10.0 | 9.8 | 98.0 |
| Metoprolol Tablets | 10.0 | 9.5 | 95.0 |
Visualizations
Caption: Workflow for Nitrosamine Impurity Risk Assessment and Control.
Caption: Chemical Risk Factors for this compound Formation.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in Metoprolol drug substance and drug products. The use of this compound as a reference standard is critical for achieving accurate and reliable results. Adherence to this protocol and the principles of method validation will enable researchers, scientists, and drug development professionals to effectively monitor and control this potential impurity, ensuring the safety and quality of pharmaceutical products. Regular review of regulatory guidelines from agencies like the FDA is recommended to stay current with the evolving requirements for nitrosamine impurity control.
References
- 1. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
Application Notes: Quantitative Analysis of N-Nitrosometoprolol in Metoprolol Drug Substance by LC-MS/MS
Introduction
N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can form during the synthesis, storage, or handling of metoprolol (B1676517), a widely used beta-blocker.[1] Like other nitrosamines, it is classified as a probable human carcinogen, making its detection and control a critical aspect of pharmaceutical quality assurance.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical testing to mitigate the presence of nitrosamine impurities in drug products.[2][4]
This document provides a detailed protocol for the quantitative determination of this compound in metoprolol active pharmaceutical ingredient (API) using a sensitive and specific Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) method.
Formation of this compound
This compound (C₁₅H₂₄N₂O₄) is formed from the reaction of the secondary amine functional group within the metoprolol structure with a nitrosating agent, such as nitrite, under acidic conditions. This reaction is a critical consideration during the drug manufacturing process and stability studies.
Caption: Formation pathway of this compound from metoprolol.
Analytical Method: UHPLC-MS/MS
2.1 Principle
This method utilizes reversed-phase liquid chromatography to separate this compound from the metoprolol API and other potential impurities. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity.
2.2 Reagents, Standards, and Materials
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
-
Standards:
-
This compound reference standard (CAS No: 138768-62-4)
-
Metoprolol Tartrate or Succinate Reference Standard
-
-
Materials:
-
Amber glass vials (Class A) to protect light-sensitive nitrosamines
-
Volumetric flasks and pipettes (Class A)
-
0.22 µm PVDF or Nylon syringe filters
-
Analytical balance
-
Experimental Protocol
3.1 Preparation of Standard Solutions
-
This compound Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol.
-
Intermediate Standard Solution (approx. 1.0 µg/mL): Pipette 100 µL of the stock solution into a 10 mL amber volumetric flask and dilute to volume with a 50:50 mixture of methanol and water (diluent).
-
Calibration Curve Standards: Prepare a series of calibration standards by further diluting the intermediate standard solution with the diluent to achieve concentrations ranging from approximately 0.5 ng/mL to 50 ng/mL. This range should bracket the expected limit of quantification (LOQ).
3.2 Preparation of Sample Solutions
-
Accurately weigh approximately 100 mg of the metoprolol drug substance into a 10 mL screw-cap glass vial.
-
Add 5.0 mL of diluent (e.g., 1% formic acid in water or a methanol/water mixture).
-
Vortex the vial for 2 minutes, sonicate for 5 minutes, and then centrifuge at 4500 rpm for 5 minutes to separate the supernatant from any undissolved material.
-
Filter an aliquot of the supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis.
3.3 Analytical Workflow Diagram
Caption: Experimental workflow for this compound analysis.
3.4 UHPLC-MS/MS Instrumental Conditions
The following tables provide recommended starting parameters. Method optimization and validation are required for specific instrumentation.
Table 1: UHPLC Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Gradient Program | Optimized to separate the analyte from the API peak |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 297.2 (corresponding to [M+H]⁺ for C₁₅H₂₄N₂O₄) |
| Product Ions (Q3) | To be determined by infusing this compound standard |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Source Temp. | Instrument dependent |
| Collision Energy | Optimized for characteristic fragment ions |
Method Validation & Data Presentation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Specificity | No interference at the retention time of this compound. | Ensures the signal is solely from the target analyte. |
| Linearity | Correlation coefficient (R²) ≥ 0.99 | Confirms a direct relationship between concentration and response. |
| LOD / LOQ | LOQ should be ≤ 30% of the acceptable limit. (Typical published LOQs are 2-20 ppb). | Defines the lowest concentration that can be reliably detected and quantified. |
| Accuracy | Recovery within 70-130% for trace analysis. | Measures the closeness of the test results to the true value. |
| Precision | Repeatability (RSD ≤ 15%). | Demonstrates the consistency of results for repeated analyses. |
4.1 Data Analysis and Presentation
The concentration of this compound in the metoprolol API sample is determined by plotting a calibration curve of peak area versus concentration for the standard solutions. The concentration in the unknown sample is then calculated from its peak area using the linear regression equation of the curve.
Table 4: Example Quantitative Data Summary
| Sample ID | This compound Peak Area | Calculated Concentration (ng/mL) | Concentration in API (ppb) |
|---|---|---|---|
| Blank | Not Detected | N/A | N/A |
| LOQ Standard (2 ng/mL) | 1,520 | 2.0 | 100 |
| Metoprolol API Lot #1 | 850 | 1.1 | 55 |
| Metoprolol API Lot #2 | Not Detected | < LOQ | < 100 |
Note: ppb calculation assumes 100 mg of API in 5 mL of diluent.
Regulatory Context and Conclusion
Regulatory agencies like the FDA have set acceptable intake (AI) limits for nitrosamines, often around 26.5 ng/day for impurities without established carcinogenicity data. The analytical method's LOQ must be sufficiently sensitive to ensure control well below these limits.
The described UHPLC-MS/MS method provides the necessary sensitivity, specificity, and accuracy for the reliable quantification of this compound in metoprolol drug substance. Proper validation and implementation of this protocol will support manufacturers in ensuring product quality and complying with global regulatory expectations for nitrosamine impurity control.
References
Application Note: Sample Preparation for the Analysis of N-Nitrosometoprolol in Pharmaceutical Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely used beta-blocker.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for their presence in pharmaceutical products.[1] Accurate and sensitive quantification of this compound is therefore critical for ensuring drug safety and compliance. The most common analytical technique for this purpose is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4][5]
Effective sample preparation is a crucial step to remove matrix interferences from the Active Pharmaceutical Ingredient (API) or drug product, ensuring reliable and accurate quantification. This document provides detailed protocols for three common sample preparation techniques: Direct Injection ("Dilute-and-Shoot"), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Direct Injection ("Dilute-and-Shoot") Method
This is the simplest and fastest sample preparation method, suitable for samples where the matrix does not significantly interfere with the analysis. It involves dissolving the sample in an appropriate solvent, followed by centrifugation or filtration before injection into the LC-MS/MS system.
Experimental Protocol: Direct Injection
-
Sample Weighing:
-
For Metoprolol API: Accurately weigh 25 mg of the Metoprolol API into a 15 mL centrifuge tube.[6]
-
For Metoprolol Tablets: Crush a sufficient number of tablets to obtain a homogenous powder. Accurately weigh a portion of the powder equivalent to 25 mg of Metoprolol API and transfer it to a 15 mL centrifuge tube.[6]
-
-
Dissolution:
-
Clarification:
-
Analysis:
-
The sample is now ready for injection into the LC-MS/MS system.
-
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Nitroso Metoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 6. agilent.com [agilent.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Trace Level Detection of N-Nitrosometoprolol in Metoprolol Drug Products using LC-MS/MS
Introduction
N-Nitrosamines are a class of compounds classified as probable human carcinogens. Their presence in pharmaceutical products, even at trace levels, is a significant safety concern. N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can form in drug products containing metoprolol (B1676517), a widely used beta-blocker.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established strict acceptable intake (AI) limits for nitrosamine impurities in drug products to ensure patient safety.[2][3] This application note describes a sensitive and reliable method for the trace level detection and quantification of this compound in metoprolol drug products using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Regulatory Context
Regulatory bodies worldwide have implemented stringent guidelines for the control of nitrosamine impurities in pharmaceuticals.[2] The FDA has set an acceptable intake (AI) limit for this compound of 1500 ng/day. It is crucial for pharmaceutical manufacturers to have validated analytical methods to ensure their products comply with these regulatory limits.
Analytical Methodology
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of nitrosamine impurities due to its high sensitivity and selectivity. This method allows for the accurate quantification of this compound at trace levels, even in the presence of high concentrations of the active pharmaceutical ingredient (API), metoprolol.
A study detailing an ultra-high-speed liquid chromatography combined with mass spectrometry detection (UHPLC-MS/MS) method provides a basis for the protocol outlined below. This method was validated according to regulatory guidelines and demonstrated good accuracy and precision.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS method for the detection of this compound.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | |
| Limit of Quantitation (LOQ) | 2 - 20 ppb | |
| Recovery | 64.1% - 113.3% | |
| Regression Coefficient (R²) | 0.9978 - 0.9999 | |
| Acceptable Intake (AI) Limit | 1500 ng/day |
Experimental Protocol
This protocol provides a detailed methodology for the trace level detection of this compound in metoprolol drug products.
1. Materials and Reagents
-
This compound reference standard
-
Metoprolol Tartrate/Succinate drug substance or product
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm PVDF syringe filters
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain the desired concentration.
-
Intermediate Standard Solutions: Perform serial dilutions of the stock standard solution with a suitable diluent (e.g., 80:20 v/v Acetonitrile:water) to prepare a series of intermediate standards.
-
Working Standard Solutions: Further dilute the intermediate standard solutions to prepare working standards at concentrations bracketing the expected level of the impurity and the limit of quantitation.
3. Sample Preparation
-
Drug Substance:
-
Accurately weigh approximately 100 mg of the metoprolol drug substance into a volumetric flask.
-
Dissolve the sample in a suitable diluent (e.g., 80:20 v/v Acetonitrile:water) to a final concentration of 1 mg/mL.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
-
Drug Product (Tablets):
-
Weigh and crush a sufficient number of tablets to obtain a powder equivalent to a specific amount of the metoprolol API.
-
Transfer the powder to a volumetric flask and add the diluent to achieve a final API concentration of 1 mg/mL.
-
Vortex the sample for 1-2 minutes and then place it on a shaker for 30 minutes to ensure complete extraction of the analyte.
-
Centrifuge the sample to separate any undissolved excipients.
-
-
Filtration: Filter the final sample solution through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined based on this compound structure |
| Product Ions (m/z) | To be determined based on fragmentation of the precursor ion |
5. Data Analysis and Quantification
-
Identify the this compound peak in the sample chromatogram based on the retention time of the reference standard.
-
Quantify the amount of this compound in the sample using a calibration curve generated from the peak areas of the working standard solutions.
-
Calculate the final concentration of this compound in the drug product, typically expressed in parts per million (ppm) or ng/mg of the API.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound detection.
The described LC-MS/MS method provides a robust and sensitive approach for the trace level detection and quantification of this compound in metoprolol drug products. Implementation of this method will enable pharmaceutical manufacturers to monitor and control this impurity, ensuring compliance with regulatory requirements and safeguarding patient health. The detailed protocol and workflow diagram serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical products.
References
Application of UHPLC-MS/MS for the Profiling of N-Nitrosometoprolol Impurity in Metoprolol
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed analytical method and protocol for the sensitive and selective quantification of the N-Nitrosometoprolol impurity in Metoprolol active pharmaceutical ingredients (APIs) and drug products using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The presence of nitrosamine (B1359907) impurities, such as this compound, is a significant concern for patient safety due to their potential carcinogenic properties.[1] This application note outlines the chromatographic conditions, sample preparation, and validation parameters of a robust method suitable for quality control and impurity profiling in the pharmaceutical industry. The method utilizes a sub-2 µm particle column for fast and efficient separation, coupled with the high selectivity and sensitivity of a tandem mass spectrometer for detection at trace levels.
Introduction
Metoprolol is a widely used beta-blocker for the treatment of various cardiovascular conditions.[2] During the synthesis or storage of Metoprolol, the formation of nitrosamine impurities, specifically this compound, can occur. Regulatory agencies worldwide have set stringent limits for the presence of such impurities in pharmaceutical products.[1] Therefore, a highly sensitive and validated analytical method is crucial for the accurate quantification of this compound to ensure the safety and quality of Metoprolol-containing medicines. This application note describes a UHPLC-MS/MS method developed and validated for the determination of this compound in Metoprolol Tartrate and Metoprolol Succinate.[3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Metoprolol Tartrate/Succinate reference standard and test samples
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade, Type I)
-
Formic acid (LC-MS grade, 99% or higher)
Standard Solution Preparation
-
This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain the desired concentration.
-
Intermediate and Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable diluent (e.g., 50:50 Methanol:Water) to prepare a series of calibration standards at appropriate concentrations.
Sample Preparation
-
Accurately weigh and transfer a specific amount of the Metoprolol API or crushed tablets into a volumetric flask.
-
Add the diluent (e.g., 50:50 Methanol:Water) to dissolve the sample.
-
Vortex or sonicate the flask to ensure complete dissolution.
-
Dilute to the final volume with the diluent.
-
Filter the sample solution through a 0.22 µm syringe filter into a UHPLC vial for analysis.
UHPLC-MS/MS Method
A validated UHPLC-MS/MS method for the determination of this compound in Metoprolol drug substances has been reported.[3] The key parameters are summarized below.
Table 1: UHPLC-MS/MS Method Parameters
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC or equivalent |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with ESI |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Methanol or Acetonitrile[3] |
| Flow Rate | 0.4 mL/min (Typical for a 3.0 mm ID column) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for specific instrument |
| Metoprolol: e.g., m/z 268.2 → 116.1 | |
| This compound: e.g., m/z 297.2 → 224.1 |
Data Presentation
The performance of the UHPLC-MS/MS method for the analysis of this compound is summarized in the following table, based on validated methods for nitrosamine impurities in beta-blockers.[3]
Table 2: Summary of Quantitative Performance Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb[3] |
| Limit of Quantification (LOQ) | 2 - 20 ppb[3] |
| Linearity (R²) | 0.9978 - 0.9999[3] |
| Accuracy (Recovery) | 64.1% - 113.3%[3] |
Visualizations
Caption: Experimental workflow for this compound impurity profiling.
Conclusion
The described UHPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in Metoprolol drug substances and products. The method is suitable for routine quality control testing to ensure that the levels of this potentially mutagenic impurity are within the stringent regulatory limits. The use of UHPLC technology allows for rapid analysis times, increasing sample throughput in a laboratory setting.
References
N-Nitrosometoprolol: In Vitro Genotoxicity Assay Protocols
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can be found in metoprolol (B1676517) drug products. N-nitroso compounds are a class of chemicals that are often potent genotoxic carcinogens[1][2]. It is therefore critical to assess the genotoxic potential of this compound to ensure patient safety. This document provides detailed protocols for a battery of in vitro genotoxicity assays to evaluate the mutagenic and clastogenic potential of this compound, in accordance with regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD)[3][4][5]. The assays described are the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.
Mechanism of Genotoxicity of N-Nitroso Compounds
N-nitroso compounds, such as this compound, are typically pro-mutagens, meaning they require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The metabolic process involves hydroxylation at the α-carbon, leading to an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic diazonium ion. This diazonium ion can then alkylate DNA bases, forming DNA adducts. A key pro-mutagenic lesion is the formation of O6-alkylguanine, which can lead to G:C to A:T transition mutations during DNA replication. This DNA damage can also result in strand breaks and larger chromosomal rearrangements.
Caption: Metabolic activation of this compound and its subsequent mechanism of genotoxicity.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively, due to mutations in the genes responsible for their synthesis. The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on a minimal medium. For N-nitrosamines, enhanced testing conditions are recommended to improve the sensitivity of the assay.
Experimental Protocol
This protocol is based on the OECD Test Guideline 471 and incorporates recommendations for testing N-nitrosamines.
-
Tester Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system. The recommended system is a post-mitochondrial fraction (S9) from the livers of hamsters treated with inducers of CYP enzymes (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone). A high concentration of S9 (e.g., 30%) is recommended for testing nitrosamines.
-
Assay Method: The pre-incubation method should be used.
-
Add the tester strain, this compound (dissolved in a suitable solvent like water or methanol), and the S9 mix (or buffer for the non-activation condition) to a test tube.
-
Incubate the mixture at 37°C for a recommended pre-incubation time of 30 minutes.
-
After incubation, add molten top agar (B569324) and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Dose Levels: A preliminary toxicity assay should be performed to determine the appropriate concentration range. At least five different analyzable concentrations of this compound should be tested.
-
Controls:
-
Negative Control: Vehicle (solvent) alone.
-
Positive Controls:
-
Without S9 activation: A known direct-acting mutagen appropriate for each strain (e.g., sodium azide (B81097) for TA1535 and TA100, 4-nitroquinoline-1-oxide for TA98 and WP2 uvrA (pKM101)).
-
With S9 activation: A known pro-mutagen (e.g., 2-aminoanthracene (B165279) for all strains or N-nitrosodimethylamine (NDMA) for TA100 and TA1535).
-
-
-
Data Analysis: Count the number of revertant colonies per plate. A positive result is characterized by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control.
Data Presentation
| Parameter | Recommended Condition | Reference |
| Test System | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA pKM101) | |
| Metabolic Activation | With and without hamster liver S9 (30%) | |
| Assay Type | Pre-incubation method | |
| Pre-incubation Time | 30 minutes | |
| Solvent | Water or Methanol | |
| Positive Controls | Strain-specific direct and indirect acting mutagens | OECD TG 471 |
| Expected Outcome | Positive in strains detecting base-pair substitutions (e.g., TA100, TA1535) with S9 |
digraph "Ames_Test_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Reagents" [label="Prepare Tester Strains,\nthis compound dilutions,\nS9 Mix, and Controls", fillcolor="#FFFFFF"]; "Pre_incubation" [label="Pre-incubation (37°C, 30 min):\nBacteria + Test Compound +/- S9 Mix", fillcolor="#FBBC05"]; "Plating" [label="Add Top Agar and\nPour onto Minimal Agar Plates", fillcolor="#FFFFFF"]; "Incubation" [label="Incubate Plates\n(37°C, 48-72 hours)", fillcolor="#FFFFFF"]; "Scoring" [label="Count Revertant Colonies", fillcolor="#FFFFFF"]; "Analysis" [label="Data Analysis:\nCompare to Negative Control", fillcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reagents"; "Prepare_Reagents" -> "Pre_incubation"; "Pre_incubation" -> "Plating"; "Plating" -> "Incubation"; "Incubation" -> "Scoring"; "Scoring" -> "Analysis"; "Analysis" -> "End"; }
Caption: Experimental workflow for the Ames test.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects chromosomal damage. It identifies micronuclei, which are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. This assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.
Experimental Protocol
This protocol is based on the OECD Test Guideline 487.
-
Cell Lines: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL), CHO, or TK6 cells. TK6 cells have been shown to be effective for testing nitrosamines like N-nitrosopropranolol.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., 30% hamster liver S9).
-
Treatment:
-
Short treatment with S9: Expose cells to this compound for 3-4 hours in the presence of S9 mix.
-
Short and long treatment without S9: Expose cells for 3-4 hours or for a longer period (e.g., 21-24 hours, equivalent to 1.5-2 normal cell cycles) in the absence of S9.
-
-
Cytokinesis Block: After treatment, wash the cells and add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Dose Levels: Use at least three analyzable concentrations of this compound, with the highest concentration inducing significant cytotoxicity (e.g., 55±5% reduction in cell growth).
-
Controls:
-
Negative Control: Vehicle alone.
-
Positive Controls:
-
Without S9 activation: A known clastogen (e.g., mitomycin C).
-
With S9 activation: A known pro-mutagen that requires metabolic activation (e.g., cyclophosphamide (B585) or NDEA).
-
-
-
Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations.
Data Presentation
| Parameter | Recommended Condition | Reference |
| Test System | Human lymphoblastoid TK6 cells | |
| Metabolic Activation | With and without hamster liver S9 | |
| Treatment Duration | 3-4 hours with S9; 3-4 hours and 21-24 hours without S9 | |
| Endpoint | Frequency of micronucleated binucleated cells | |
| Positive Controls | Mitomycin C (without S9), Cyclophosphamide or NDEA (with S9) | OECD TG 487 |
| Expected Outcome | Dose-dependent increase in micronuclei with S9 |
digraph "Micronucleus_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" [label="Culture Mammalian Cells\n(e.g., TK6)", fillcolor="#FFFFFF"];
"Treatment" [label="Treat cells with this compound\n+/- S9 Mix", fillcolor="#FBBC05"];
"Wash_CytoB" [label="Wash cells and add\nCytochalasin B", fillcolor="#FFFFFF"];
"Incubation" [label="Incubate for 1.5-2 cell cycles", fillcolor="#FFFFFF"];
"Harvest" [label="Harvest cells (Hypotonic treatment, Fixation)", fillcolor="#FFFFFF"];
"Slide_Prep" [label="Prepare and Stain Slides", fillcolor="#FFFFFF"];
"Scoring" [label="Score Micronuclei in\nBinucleated Cells via Microscopy", fillcolor="#FFFFFF"];
"Analysis" [label="Data Analysis", fillcolor="#FFFFFF"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture";
"Cell_Culture" -> "Treatment";
"Treatment" -> "Wash_CytoB";
"Wash_CytoB" -> "Incubation";
"Incubation" -> "Harvest";
"Harvest" -> "Slide_Prep";
"Slide_Prep" -> "Scoring";
"Scoring" -> "Analysis";
"Analysis" -> "End";
}```
Caption: Experimental workflow for the in vitro micronucleus assay.
In Vitro Chromosomal Aberration Assay
The in vitro chromosomal aberration assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. Aberrations are scored in metaphase chromosomes of dividing cells.
Experimental Protocol
This protocol is based on the OECD Test Guideline 473.1. Cell Lines: Use a suitable mammalian cell line, such as primary human peripheral blood lymphocytes (HPBL) or Chinese hamster ovary (CHO) cells.
2. Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., hamster liver S9).
3. Treatment:
* Short treatment with S9: Expose cells to this compound for3-4 hours in the presence of S9 mix.
* Short and long treatment without S9: Expose cells for3-4 hours or for a longer period (e.g., 21 hours) in the absence of S9.
4. Cell Harvest: Following treatment, add a metaphase-arresting agent (e.g., colcemid) for the last few hours of culture. Harvest the cells, treat with a hypotonic solution, and fix.
5. Slide Preparation and Staining: Drop the fixed cells onto microscope slides, air-dry, and stain with a suitable stain like Giemsa.
6. Dose Levels: Use at least three analyzable concentrations of this compound.
7. Controls:
* Negative Control: Vehicle alone.
* Positive Controls:
* Without S9 activation: A known clastogen (e.g., mitomycin C).
* With S9 activation: A known pro-mutagen (e.g., cyclophosphamide).
8. Data Analysis: Score at least 300 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, exchanges). A positive result is a concentration-dependent increase in the percentage of cells with aberrations or a statistically significant increase at one or more concentrations.
Data Presentation
Parameter
Recommended Condition
Reference
Test System
Human peripheral blood lymphocytes (HPBL) or CHO cells
Metabolic Activation
With and without hamster liver S9
Treatment Duration
3-4 hours with S9; 3-4 hours and ~21 hours without S9
Endpoint
Percentage of metaphase cells with structural chromosomal aberrations
Positive Controls
Mitomycin C (without S9), Cyclophosphamide (with S9)
OECD TG 473
Expected Outcome
Dose-dependent increase in aberrant cells with S9
Inferred from general nitrosamine genotoxicity
digraph "Chromosomal_Aberration_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" [label="Culture Mammalian Cells\n(e.g., HPBL, CHO)", fillcolor="#FFFFFF"];
"Treatment" [label="Treat cells with this compound\n+/- S9 Mix", fillcolor="#FBBC05"];
"Metaphase_Arrest" [label="Add Metaphase-Arresting Agent\n(e.g., Colcemid)", fillcolor="#FFFFFF"];
"Harvest" [label="Harvest cells (Hypotonic treatment, Fixation)", fillcolor="#FFFFFF"];
"Slide_Prep" [label="Prepare and Stain Slides", fillcolor="#FFFFFF"];
"Scoring" [label="Score Chromosomal Aberrations\nin Metaphase Cells via Microscopy", fillcolor="#FFFFFF"];
"Analysis" [label="Data Analysis", fillcolor="#FFFFFF"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture";
"Cell_Culture" -> "Treatment";
"Treatment" -> "Metaphase_Arrest";
"Metaphase_Arrest" -> "Harvest";
"Harvest" -> "Slide_Prep";
"Slide_Prep" -> "Scoring";
"Scoring" -> "Analysis";
"Analysis" -> "End";
}
Caption: Experimental workflow for the in vitro chromosomal aberration assay.
References
- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 4. OECD Guidlines By Genotoxicity | PPTX [slideshare.net]
- 5. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
Troubleshooting & Optimization
Technical Support Center: N-Nitrosometoprolol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of N-Nitrosometoprolol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound?
The primary challenges in this compound analysis stem from the need for high sensitivity and selectivity. Key difficulties include:
-
Low Detection Levels: Regulatory agencies require detection and quantification at very low levels (parts per billion or even parts per trillion), pushing analytical instruments to their limits.[1][2]
-
Matrix Effects: The drug substance (Metoprolol) and excipients in the drug product can interfere with the ionization of this compound, leading to suppression or enhancement of the analytical signal and affecting accuracy.[3][4]
-
Specificity: It is crucial to differentiate this compound from other structurally similar compounds or isobaric interferences that may be present in the sample matrix, to avoid false-positive results.[3]
-
In-situ Formation: There is a risk of this compound forming during the analytical process itself, particularly during sample preparation, if precursor amines and nitrosating agents are present.
-
Analyte Stability: N-Nitrosamines can be susceptible to degradation, for example through photolysis, during sample preparation and analysis, which can lead to inaccurate quantification.
Q2: Which analytical technique is most suitable for this compound analysis?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted and recommended technique for the analysis of this compound and other nitrosamine (B1359907) impurities. This is due to its inherent high sensitivity and selectivity, which allows for the detection and quantification of trace-level impurities in complex pharmaceutical matrices. Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) are often used to achieve better chromatographic separation.
Q3: What are the regulatory guidelines for controlling this compound impurities?
Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of nitrosamine impurities in pharmaceutical products. These guidelines, such as ICH M7(R1), classify nitrosamines as a "cohort of concern" due to their mutagenic potential. Manufacturers are required to perform risk assessments, conduct confirmatory testing using validated analytical methods, and implement control strategies to ensure that nitrosamine levels are below the acceptable intake (AI) limits.
Q4: Where can I find reference standards for this compound?
Obtaining reference standards for nitrosamine drug substance related impurities (NDSRIs) like this compound can be challenging. However, they can be procured from specialized chemical suppliers and pharmaceutical reference standard providers. It is crucial to use a well-characterized reference standard for accurate quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Sensitivity / High Limit of Quantification (LOQ) | 1. Suboptimal Mass Spectrometer Parameters: Incorrect declustering potential, collision energy, or other compound-dependent parameters. 2. Matrix Effects: Ion suppression from co-eluting matrix components. 3. Inefficient Sample Preparation: Poor extraction recovery of the analyte. 4. Inappropriate LC Conditions: Poor peak shape due to the use of organic diluents. | 1. Optimize MS Parameters: Perform compound optimization using LC-MS infusion to account for background interferences. 2. Mitigate Matrix Effects: a) Improve chromatographic separation to isolate the analyte from interfering matrix components. b) Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE). c) Use a stable isotope-labeled internal standard. 3. Optimize Sample Preparation: Evaluate different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction) to maximize recovery. 4. Adjust LC Conditions: If possible, use aqueous-based diluents. If organic diluents are necessary, consider using a more sensitive instrument or increasing the injection volume, while being mindful of potential column overloading. |
| High Variability in Results / Poor Reproducibility | 1. Inconsistent Sample Preparation: Manual sample handling can introduce variability. 2. Instrument Contamination: Carryover from previous injections. 3. Analyte Instability: Degradation of this compound during the analytical workflow. | 1. Automate Sample Preparation: Utilize automated systems to improve precision and reproducibility. 2. Thorough Cleaning: Implement a robust cleaning procedure for the LC system and mass spectrometer. Inject blank samples between test samples to monitor for carryover. 3. Ensure Analyte Stability: Protect samples from light, control temperature, and analyze samples as quickly as possible after preparation. |
| False Positive Results | 1. Co-eluting Isobaric Interferences: Another compound with the same mass-to-charge ratio eluting at the same retention time. 2. Contamination: Presence of nitrosamines in laboratory equipment, reagents, or solvents. | 1. Improve Chromatographic Selectivity: a) Modify the mobile phase gradient or use a different column chemistry (e.g., biphenyl, pentafluorophenyl) to resolve the interference. b) Use high-resolution mass spectrometry (HRMS) for more specific detection. 2. Minimize Contamination: a) Use high-purity solvents and reagents. b) Avoid using plastic and rubber materials that may contain nitrosamine precursors. c) Perform blank runs to check for system contamination. |
| Peak Tailing or Splitting | 1. Column Overload: Injecting too much sample or a sample with a high concentration of the drug substance. 2. Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase. 3. Column Degradation: The analytical column has reached the end of its lifespan. | 1. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. 2. Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 3. Replace the Column: Use a new analytical column. |
Quantitative Data Summary
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis
| Nitrosamine | Analytical Method | LOD | LOQ | Matrix | Reference |
| N-Nitroso-propranolol | LC-MS/MS (Agilent 6470 LC/TQ) | - | 25 pg/mL | Propranolol API and tablets | |
| N-Nitroso-propranolol | LC-MS/MS (SCIEX QTRAP 6500+) | 0.005 ng/mL | 0.010 ng/mL | Propranolol drug substance and product | |
| N-Nitroso-labetalol | UPLC-MS/MS (Waters Xevo TQ-S Cronos) | 0.003 ppm | 0.03 ppm | Labetalol drug product | |
| N-Nitroso-nortriptyline | UPLC-MS/MS (Waters Xevo TQ-S Cronos) | 0.015 ppm | 0.03 ppm | Nortriptyline drug product | |
| This compound | UHPLC-MS/MS | 0.02-1.2 ppb | 2-20 ppb | Metoprolol tartrate, Metoprolol succinate (B1194679) | |
| N-Nitroso-atenolol | LC-MS/MS | 0.2 ng/mL | 0.5 ng/mL | Atenolol API and finished products |
Table 2: Recovery Data for Nitrosamine Analysis
| Nitrosamine | Matrix | Spiking Level | Recovery (%) | Reference |
| N-Nitroso-propranolol | Propranolol API | Limit and LOQ level | - | |
| N-Nitroso-propranolol | Propranolol 40 mg tablets | 0.12 ppm | - | |
| N-Nitroso-propranolol | Placebo, API, Drug Product | 0.01, 0.03, 1, 5 ng/mL | 85 - 111 | |
| N-Nitroso-labetalol | Drug Product | - | 70 - 120 | |
| N-Nitroso-nortriptyline | Drug Product | - | 70 - 120 | |
| Various Nitrosamines | Metformin Drug Substance | 1.0, 2.0, 2.5, 10 ng/g | 70 - 130 | |
| Four NDSRIs (including this compound) | Five Beta Blocker APIs | - | 64.1 - 113.3 |
Experimental Protocols
Method 1: UHPLC-MS/MS for this compound in Metoprolol API (Based on a method for beta-blockers)
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (B129727).
-
Perform serial dilutions with a suitable diluent (e.g., 0.1% formic acid in water and methanol mixture) to prepare calibration standards and quality control samples at the desired concentrations.
-
-
Sample Preparation:
-
Accurately weigh the Metoprolol tartrate or succinate active pharmaceutical ingredient (API).
-
Dissolve the API in the diluent to achieve a specific concentration.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm filter before transferring it to an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Develop a suitable gradient elution program to achieve separation of this compound from the Metoprolol peak and other potential impurities.
-
Flow Rate: As appropriate for the column dimensions.
-
Column Temperature: Maintain at a constant temperature (e.g., 40 °C).
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion to product ion transitions for this compound.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage to maximize the signal for this compound.
-
-
Data Analysis:
-
Quantify this compound in the samples by comparing the peak area response to the calibration curve generated from the reference standards.
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for poor sensitivity issues.
References
- 1. 📅 Analytical challenges and the effective management of nitrosamines: The evolving landscape of NDSRI analysis - Events / Workshops / Webinars - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. theanalyticalscientist.com [theanalyticalscientist.com]
- 4. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Optimizing LC-MS/MS Methods for N-Nitrosometoprolol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of N-Nitrosometoprolol. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS/MS parameters I should consider for this compound analysis?
A1: For initial method development for this compound, a logical starting point is to use conditions similar to those for other nitrosamine (B1359907) drug substance-related impurities (NDSRIs). Electrospray ionization (ESI) in positive ion mode is typically the preferred ionization technique.[1] Multiple Reaction Monitoring (MRM) is recommended for quantification to ensure high sensitivity and selectivity.[2]
A good starting point for chromatographic separation would be a reversed-phase C18 or a similar column, such as an Acquity HSS T3 (3.0 × 100 mm, 1.8 µm), with a mobile phase consisting of 0.1% formic acid in water and an organic modifier like methanol (B129727) or acetonitrile.[3]
Q2: How do I determine the MRM transitions for this compound?
A2: The precursor ion for this compound in positive ESI mode will be its protonated molecule [M+H]⁺. The exact mass of this compound can be calculated from its chemical formula. To determine the product ions, it's essential to understand the fragmentation pattern of nitrosamines. Common fragmentation pathways for protonated nitrosamines include the neutral loss of the nitroso group (•NO, 30 Da) or the loss of H₂O.[4] For more complex nitrosamines, fragmentation of the parent drug molecule structure is also observed. For instance, in a study on N-nitroso-atenolol, MRM transitions of m/z 296 → 222 and 145 were monitored.[1] It is recommended to perform a product ion scan of the this compound precursor ion to identify the most abundant and stable fragment ions for use in the MRM method.
Q3: What are some critical considerations for sample preparation?
A3: Sample preparation is a critical step to ensure accurate and reproducible results. The choice of sample preparation technique depends on the sample matrix (e.g., API, drug product). A simple "dilute and shoot" approach using a suitable solvent may be sufficient for some samples. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences. The goal is to minimize matrix effects, which can suppress or enhance the ionization of the analyte.
Experimental Protocols
Sample Preparation (General Protocol for Drug Product)
-
Sample Weighing: Accurately weigh a portion of the crushed tablets or capsule contents equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Extraction: Add a defined volume of extraction solvent (e.g., methanol, acetonitrile, or a mixture with water) to the sample.
-
Sonication and Vortexing: Vortex and/or sonicate the sample to ensure complete dissolution of the this compound.
-
Centrifugation: Centrifuge the sample to pellet any undissolved excipients.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
Dilution: If necessary, dilute the filtered extract to a concentration within the linear range of the calibration curve.
LC-MS/MS Method Parameters (Starting Point)
The following table summarizes a recommended starting point for the LC-MS/MS method parameters. Optimization will be required for your specific instrumentation and sample matrix.
| Parameter | Recommended Starting Condition |
| LC System | UHPLC/HPLC system |
| Column | Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusing a standard of this compound. |
| Collision Energy | To be optimized for each MRM transition. |
| Dwell Time | 10 - 50 ms |
Quantitative Data Summary
The following table provides a summary of reported limits of detection (LOD) and quantification (LOQ) for this compound and other related nitrosamines. These values can serve as a benchmark for your method development.
| Compound | LOD | LOQ | Matrix | Reference |
| This compound | 0.02 - 1.2 ppb | 2 - 20 ppb | Beta-blocker APIs | |
| N-Nitroso-Atenolol | 0.2 ng/mL | 0.5 ng/mL | Atenolol API & Drug Product | |
| N-Nitroso Propranolol | - | 25 pg/mL | Propranolol API & Tablets |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible sample solvent and mobile phase.- Column overload.- Secondary interactions with the column. | - Ensure the sample solvent is similar in composition to the initial mobile phase.- Reduce the injection volume or sample concentration.- Modify the mobile phase pH or try a different column chemistry. |
| Low Sensitivity/No Signal | - Incorrect MRM transitions.- Suboptimal ionization or fragmentation.- Matrix suppression. | - Confirm the precursor and product ions by infusing a standard.- Optimize source parameters (e.g., capillary voltage, gas flows) and collision energy.- Improve sample cleanup or dilute the sample to reduce matrix effects. |
| High Background Noise | - Contaminated mobile phase or LC system.- Co-eluting interferences from the matrix. | - Use high-purity solvents and flush the LC system.- Improve chromatographic separation to resolve the analyte from interferences. |
| Poor Reproducibility | - Inconsistent sample preparation.- Fluctuations in LC or MS performance. | - Ensure consistent and precise execution of the sample preparation protocol.- Equilibrate the LC-MS system before analysis and monitor system suitability. |
| Carryover | - Adsorption of the analyte to the injector or column. | - Use a stronger needle wash solvent.- Inject a blank after a high-concentration sample to check for carryover. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for LC-MS/MS analysis.
References
- 1. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Nitrosometoprolol stability issues in analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosometoprolol. It addresses common stability issues and other challenges encountered during analytical method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a nitrosamine (B1359907) impurity of Metoprolol, a widely used beta-blocker. Nitrosamine impurities are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies.[1][2] Therefore, sensitive analytical methods are required to detect and quantify this impurity at trace levels.
Q2: How is this compound formed in Metoprolol drug products?
A2: this compound can form when the secondary amine group in the Metoprolol molecule reacts with nitrosating agents. This reaction can be facilitated by certain conditions during the manufacturing process or storage of the drug product, such as the presence of residual nitrites, acidic pH, and elevated temperatures.
Q3: What are the recommended storage conditions for this compound analytical standards?
A3: For long-term stability, this compound analytical standards should be stored at -20°C.[3] While they may be shipped at ambient temperatures, prolonged storage at room temperature is not recommended. Always refer to the certificate of analysis provided by the supplier for specific storage instructions.
Q4: Which analytical techniques are most suitable for this compound analysis?
A4: Due to the low levels at which this compound needs to be quantified, highly sensitive and specific analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for this purpose.[4][5][6]
Troubleshooting Guide: Stability and Analytical Issues
This guide provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low or no recovery of this compound in my analytical standard or sample preparations.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting: Verify that your this compound stock solutions and standards are stored at the recommended temperature (-20°C) and protected from light. Prepare fresh working solutions regularly and perform a quick stability check by comparing the response of a freshly prepared standard to an older one.
-
-
Possible Cause 2: Degradation in the analytical solution (e.g., in the autosampler).
-
Troubleshooting: The stability of this compound in your chosen diluent may be limited. It is recommended to perform a solution stability study as part of your method validation. Analyze samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours) while they are kept in the autosampler to assess stability. If degradation is observed, consider using a cooled autosampler or preparing samples immediately before analysis.
-
-
Possible Cause 3: Adsorption to container surfaces.
-
Troubleshooting: Nitrosamines can sometimes adsorb to glass or plastic surfaces. Using silanized glass vials or polypropylene (B1209903) vials may help to minimize this issue.
-
Problem 2: Inconsistent or drifting peak areas for this compound during a sequence run.
-
Possible Cause 1: Photodegradation.
-
Troubleshooting: N-Nitrosamines can be susceptible to degradation upon exposure to light. Use amber vials or vials protected from light to store your samples and standards in the autosampler. Minimize the exposure of your solutions to light during preparation.
-
-
Possible Cause 2: pH-dependent instability.
Problem 3: Appearance of unknown peaks or a rising baseline in the chromatogram.
-
Possible Cause 1: On-column formation of this compound.
-
Troubleshooting: In rare cases, if the sample matrix contains both Metoprolol and a source of nitrosating agent, there is a potential for in-situ formation of the nitrosamine during the analysis, especially if the mobile phase is acidic. To investigate this, prepare a sample containing only Metoprolol and another with only the suspected nitrosating agent and inject them separately. Then, inject a co-prepared sample to see if the this compound peak appears or increases.
-
-
Possible Cause 2: Degradation products of this compound.
-
Troubleshooting: If this compound is degrading, new peaks may appear in your chromatogram. A forced degradation study can help to identify potential degradation products and ensure your analytical method can separate them from the main analyte peak.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound in various analytical conditions. The following table summarizes the recommended storage conditions based on information from suppliers of analytical standards. Researchers are strongly encouraged to perform their own stability studies as part of method validation.
| Parameter | Condition | Recommended Stability |
| Long-Term Storage (Neat or in Solution) | -20°C | ≥ 2 years[3] |
| Shipping | Ambient Temperature | Stable for the duration of shipping |
| Short-Term Storage (Working Solutions) | 2-8°C, protected from light | User-defined (should be determined during method validation) |
| Autosampler Stability | User-defined (e.g., 4°C or ambient) | User-defined (should be determined during method validation) |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to establish the inherent stability of this compound and develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.
Materials:
-
This compound reference standard
-
Metoprolol reference standard
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (B52724) (ACN) or Methanol (MeOH)
-
Calibrated pH meter
-
Photostability chamber
-
Thermostatic oven
-
Validated LC-MS/MS method for this compound
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 100 µg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it to the working concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), monitoring for degradation at various time points.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial and place it in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.
-
Analyze the sample at different time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a phototransparent container to a light source within a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point for all stress conditions.
-
Calculate the percentage of degradation.
-
Analyze the chromatograms for the appearance of any degradation products.
-
Ensure that the analytical method provides sufficient resolution between the this compound peak and any degradation product peaks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
Technical Support Center: N-Nitrosometoprolol Quantification
Welcome to the technical support center for the quantification of N-Nitrosometoprolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape or No Peak Detected for this compound
Question: I am not observing a peak for this compound, or the peak shape is broad and distorted. What are the possible causes and solutions?
Answer:
This issue can stem from several factors related to sample preparation, chromatographic conditions, or mass spectrometer settings. Below is a systematic guide to troubleshoot this problem.
Possible Causes and Solutions:
-
Inadequate Sample Preparation: this compound may not be efficiently extracted from the sample matrix, or interfering substances may be co-eluting and causing ion suppression.
-
Solution: Optimize your sample preparation method. Consider techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components. A simple protein precipitation might not be sufficient for complex matrices.
-
-
Suboptimal Chromatographic Conditions: The choice of the analytical column and mobile phase is crucial for retaining and separating this compound from the active pharmaceutical ingredient (API), metoprolol (B1676517), and other impurities.
-
Solution: An Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) column with a mobile phase consisting of 0.1% formic acid in water and methanol (B129727) or acetonitrile (B52724) has been shown to be effective for the separation of this compound.[1] Ensure proper gradient elution to achieve good separation.
-
-
Incorrect Mass Spectrometer Settings: The mass spectrometer may not be properly tuned for the detection of this compound.
-
Solution: Verify the precursor and product ion transitions for this compound. Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal.
-
-
Analyte Degradation: this compound may be degrading in the sample solution or during the analysis.
-
Solution: Prepare samples fresh and store them at a low temperature (e.g., 4°C) in the autosampler. Avoid prolonged exposure to light.
-
Issue 2: High Matrix Effects Leading to Inaccurate Quantification
Question: I am observing significant matrix effects (ion suppression or enhancement) in my this compound analysis, leading to poor accuracy and reproducibility. How can I mitigate this?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis, especially when dealing with trace-level impurities in complex sample matrices. Here are strategies to address this issue:
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges that can effectively retain this compound while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound from the sample matrix.
-
-
Chromatographic Separation: Enhance the separation of this compound from co-eluting matrix components.
-
Gradient Optimization: Adjust the gradient profile to increase the separation between the analyte and interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Use of an Internal Standard: A suitable internal standard can compensate for matrix effects.
-
Isotopically Labeled Internal Standard: A stable isotope-labeled (SIL) this compound is the ideal internal standard as it will have the same physicochemical properties and experience similar matrix effects as the analyte.
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the analyte to mimic the matrix effects observed in the samples.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for this compound quantification?
A1: A validated UHPLC-MS/MS method has been reported for the determination of this compound in metoprolol tartrate and metoprolol succinate.[1] The key parameters are summarized in the table below.
| Parameter | Specification |
| Chromatography | |
| Column | Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
Note: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.
Q2: What are the common sample preparation techniques for this compound analysis in pharmaceutical formulations?
A2: The choice of sample preparation technique depends on the complexity of the drug product matrix. Here are some commonly used methods:
| Method | Description | Advantages | Disadvantages |
| Dilute-and-Shoot | The sample is simply diluted with an appropriate solvent (e.g., methanol/water) and injected into the LC-MS/MS system. | Fast and simple. | Prone to significant matrix effects and instrument contamination. |
| Protein Precipitation | A protein precipitating agent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation. | Simple and effective for removing proteins. | May not remove other matrix components like phospholipids. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from interfering substances. | Can provide a cleaner extract than protein precipitation. | Can be labor-intensive and may require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides a very clean extract, leading to reduced matrix effects. | Can be more time-consuming and costly than other methods. |
Q3: How can I investigate potential co-elution of metoprolol-related impurities with this compound?
A3: Co-elution of structurally similar compounds can be a significant source of interference. Here is a systematic approach to investigate and resolve potential co-elution:
-
Identify Potential Impurities: Review the synthesis pathway of metoprolol and its potential degradation products to identify known impurities.
-
Analyze Individual Standards: If available, inject individual standards of the potential impurities and this compound to determine their retention times under your chromatographic conditions.
-
Spike Samples: Spike a blank matrix with this compound and the potential interfering impurities to see if their peaks overlap.
-
Optimize Chromatography: If co-elution is observed, modify the chromatographic method to improve separation. This can include:
-
Changing the mobile phase composition or gradient slope.
-
Trying a column with a different stationary phase chemistry.
-
Adjusting the column temperature.
-
-
Use High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not possible, HRMS can be used to differentiate between this compound and co-eluting impurities based on their accurate mass-to-charge ratios.
Experimental Protocols & Workflows
General Sample Preparation Protocol (LLE)
This protocol provides a general workflow for the liquid-liquid extraction of this compound from a drug product.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Troubleshooting Decision Tree
This decision tree can guide you through troubleshooting common issues in this compound quantification.
Caption: Decision tree for troubleshooting this compound analysis.
References
Technical Support Center: Trace Level Detection of N-Nitrosometoprolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of N-Nitrosometoprolol.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive analytical techniques for the trace level detection of this compound?
A1: The most prevalent and sensitive techniques for quantifying trace amounts of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2] These methods offer the high selectivity and sensitivity required to meet stringent regulatory limits for nitrosamine (B1359907) impurities.[2] High-Resolution Mass Spectrometry (HRMS) is also employed to eliminate false-positive results, particularly when matrix interferences are a concern.[2][3]
Q2: What are the typical challenges encountered when analyzing this compound at low concentrations?
A2: Researchers often face several challenges, including:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., excipients in pharmaceutical formulations) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2]
-
Low Sensitivity: Achieving the required low limits of detection (LOD) and quantification (LOQ) can be difficult due to the trace levels of the analyte.[2]
-
Contamination: Nitrosamines are ubiquitous, and contamination can occur from various sources in the laboratory, including solvents, glassware, and plasticware, leading to false-positive results.[2]
-
Analyte Stability: N-Nitroso compounds can be light-sensitive and thermally labile, requiring careful sample handling and storage to prevent degradation.[2]
Q3: What are the regulatory guidelines for this compound impurities in pharmaceutical products?
A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products.[4] The FDA's current Acceptable Intake (AI) limit for this compound is 1500 ng/day.[4] Analytical methods for detecting nitrosamine drug substance-related impurities (NDSRIs) are required to have a lower limit of quantitation (LOQ) at 10% of the limit derived from the AI and the active pharmaceutical ingredient's (API) maximum daily dose (MDD).[5]
Q4: Where can I obtain a reference standard for this compound?
A4: Certified reference standards for this compound are crucial for method development, validation, and accurate quantification.[2][4] These can be purchased from various chemical and pharmaceutical reference standard suppliers.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize mass spectrometry source parameters, including capillary voltage, gas temperatures, and gas flows.[6] Consider a different ionization technique (e.g., APCI instead of ESI).[1] |
| Analyte Degradation in the Inlet | For GC-MS, optimize the inlet temperature to ensure volatilization without degradation. Use a deactivated inlet liner and perform regular maintenance.[2] |
| Poor Extraction Recovery | Evaluate and optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction) to improve recovery.[2] Use an internal standard to correct for recovery variations.[2] |
| Instrument Sensitivity Issue | Perform system suitability tests before each analytical run to ensure consistent instrument performance.[2] Check for and clean any contaminated parts of the LC or MS system. |
Poor Peak Shape or Resolution
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | Select a column with suitable stationary phase chemistry for nitrosamine analysis, such as a C18 column.[7][8] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient, pH, and additives (e.g., formic acid) to improve peak shape and resolution.[7][8][9] |
| Column Overloading | Dilute the sample to avoid overloading the analytical column. |
| Matrix Interference | Improve sample cleanup to remove interfering matrix components. Consider solid-phase extraction (SPE).[2] |
High Background Noise or Inconsistent Baselines
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Co-eluting Matrix Components | Enhance sample preparation methods to remove interfering compounds.[2] |
| Improperly Set MS Parameters | Optimize MS parameters to reduce background noise. |
Inconsistent Results (Poor Reproducibility)
| Potential Cause | Troubleshooting Steps |
| Variable Sample Preparation Recovery | Use an internal standard (preferably isotopically labeled) to correct for recovery variations.[2] |
| Instability of the Analyte in the Prepared Sample | Protect samples from light and heat. Analyze samples as soon as possible after preparation.[2] |
| Fluctuations in Instrument Performance | Perform system suitability tests before each analytical run to ensure consistent instrument performance.[2] |
| Inconsistent Injection Volume | Check the autosampler syringe for air bubbles and ensure proper functioning.[2] |
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the detection of nitrosamine impurities, including this compound.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| UHPLC-MS/MS | This compound and other beta-blocker nitrosamines | 0.02-1.2 ppb | 2-20 ppb | 0.9978-0.9999 | 64.1-113.3 | [7] |
| LC-MS/MS | N-Nitroso-atenolol | 0.2 ng/mL | 0.5 ng/mL | 0.9996 | - | [8] |
| UPLC-MS/MS | N-Nitroso-propranolol | - | 10% of the limit derived from the AI | >0.998 | 89.3-104.6 | [5] |
| LC-MS/MS | N-Nitroso-propranolol | - | 25 pg/mL | - | - | [6] |
| GC-MS/MS | Various Nitrosamines | < 3 ppb | 1-10 ppb | >0.996 | 70-130 | [10][11] |
| LC-MS/MS | Seven N-nitrosamines | 3-112 pg/mL | - | >0.99 in the range 0.2-50 ng/mL | 93-117 | [12] |
Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for this compound in Beta-Blocker APIs
This protocol is based on the method described for the determination of nitrosamine impurities in beta-blocker active pharmaceutical ingredients.[7]
1. Sample Preparation:
-
Accurately weigh the API sample.
-
Dissolve the sample in a suitable diluent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
2. Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm)[7]
-
Mobile Phase A: 0.1% Formic acid in water[7]
-
Mobile Phase B: Methanol or Acetonitrile[7]
-
Flow Rate: 0.4 - 0.5 mL/min
-
Column Temperature: 40 °C[9]
-
Injection Volume: 5-10 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]+.
4. Method Validation:
-
Validate the method according to ICH Q2 (R2) guidelines, assessing specificity, linearity, LOD, LOQ, accuracy, precision, and robustness.[8]
Protocol 2: GC-MS/MS Method for Screening Nitrosamine Impurities
This protocol provides a general approach for screening nitrosamine impurities in drug substances.[10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Disperse the drug product in water or an appropriate aqueous solution.
-
Add an organic extraction solvent (e.g., dichloromethane).[2]
-
Vortex and/or shake vigorously to extract the nitrosamines into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
The extract may be concentrated by evaporation under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis.
2. GC-MS/MS Conditions:
-
GC Column: A mid-polarity column suitable for nitrosamine analysis.
-
Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).
-
Oven Temperature Program: A gradient program to separate the target nitrosamines.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3. Method Validation:
-
Validate the method for linearity, LOQ, accuracy, and precision.[10]
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting decision tree for nitrosamine analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 4. veeprho.com [veeprho.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. agilent.com [agilent.com]
- 11. restek.com [restek.com]
- 12. researchgate.net [researchgate.net]
minimizing ion suppression for N-Nitrosometoprolol in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometry analysis of N-Nitrosometoprolol.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. Given that this compound is often analyzed at trace levels as a potential genotoxic impurity in metoprolol (B1676517) drug products, mitigating ion suppression is critical for reliable quantification and meeting regulatory requirements.
Q2: How can I detect ion suppression in my this compound analysis?
A2: A common method to assess ion suppression is the post-extraction spike comparison. This involves comparing the signal response of this compound in a neat (clean) solvent to the response of this compound spiked into a blank matrix sample that has undergone the full sample preparation procedure. A significant decrease in signal intensity in the matrix sample compared to the neat solution indicates the presence of ion suppression. The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression.[1]
Q3: What are the primary causes of ion suppression for this compound?
A3: The primary causes of ion suppression for this compound are matrix-related interferences from the drug product formulation (excipients) and the active pharmaceutical ingredient (API), metoprolol itself. Other potential sources include endogenous components from biological matrices (if applicable), mobile phase additives, and contaminants from sample preparation materials.
Q4: Can the choice of ionization technique affect ion suppression for this compound?
A4: Yes, the ionization technique can influence the degree of ion suppression. Electrospray ionization (ESI) is commonly used for nitrosamine (B1359907) analysis but can be more susceptible to matrix effects compared to Atmospheric Pressure Chemical Ionization (APCI). If significant ion suppression is observed with ESI, exploring APCI as an alternative ionization source could be a viable strategy, provided it is suitable for the analyte's properties.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Potential Cause: Severe ion suppression due to co-eluting matrix components.
Recommended Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can retain this compound while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts. Experiment with different organic solvents to optimize the extraction of this compound while minimizing the co-extraction of interfering substances.
-
-
Improve Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is a powerful strategy.
-
Gradient Modification: Adjust the mobile phase gradient to achieve better resolution between the this compound peak and interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.
-
Issue 2: Poor Reproducibility and Inconsistent Results
Potential Cause: Variable matrix effects between different sample preparations or injections.
Recommended Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate and reproducible quantification can be achieved.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to normalize the ion suppression effects between the calibration standards and the unknown samples.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) |
| Protein Precipitation (Methanol) | 85.2 | 75.6 | < 15 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92.5 | 88.3 | < 10 |
| Solid-Phase Extraction (C18) | 98.7 | 95.2 | < 5 |
Note: The data presented in this table is a representative example based on typical performance for similar analytes and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Metoprolol Tablets
-
Sample Preparation:
-
Weigh and crush a sufficient number of metoprolol tablets to obtain a powder equivalent to 100 mg of metoprolol.
-
Dissolve the powder in 10 mL of diluent (e.g., 10% methanol (B129727) in water).
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: UHPLC-MS/MS Analysis of this compound
-
Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) or equivalent.[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: Methanol or Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: (To be optimized for the specific instrument)
-
This compound: e.g., m/z 297.2 -> 116.1 (Quantifier), m/z 297.2 -> 208.1 (Qualifier)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Experimental workflow for this compound analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing On-column Degradation of N-Nitrosometoprolol
Welcome to the Technical Support Center for the analysis of N-Nitrosometoprolol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the on-column degradation of this compound during chromatographic analysis.
I. Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound, providing potential causes and actionable solutions.
1. Issue: Low or No Recovery of this compound
-
Question: I am injecting a known concentration of this compound standard, but I am observing a significantly lower than expected peak area or no peak at all. What could be the cause?
-
Answer: This issue is often indicative of on-column degradation. The primary suspects are the mobile phase composition and interactions with the analytical column.
-
Potential Cause 1: Unsuitable Mobile Phase pH. N-Nitrosamines can be unstable in neutral or alkaline mobile phases.
-
Solution: It is highly recommended to use an acidic mobile phase to improve the stability of this compound. A common and effective choice is to add 0.1% formic acid to both the aqueous and organic mobile phase components.[1] An acidic mobile phase helps to maintain the integrity of the analyte throughout the separation.
-
Potential Cause 2: Interaction with Metal Components. Stainless steel components in the HPLC system, such as column frits, can catalyze the degradation of sensitive analytes.[2]
-
Solution:
-
Use Metal Chelating Agents: Consider adding a metal chelator, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase. Chelating agents can sequester metal ions, preventing them from interacting with the analyte.
-
System Passivation: If you suspect metal contamination, passivating the HPLC system with a suitable acid (e.g., nitric acid) can help to remove reactive metal sites. Always follow your instrument manufacturer's guidelines for passivation procedures.
-
-
2. Issue: Appearance of Unexpected Peaks or High Baseline Noise
-
Question: I am observing extraneous peaks in my chromatogram that are not present in my sample diluent. Could this be related to on-column degradation?
-
Answer: Yes, the appearance of unexpected peaks can be a result of the degradation of this compound into other compounds on the column.
-
Potential Cause: On-column Formation/Degradation. In some cases, the presence of a nitrosating agent and a secondary amine in the sample or mobile phase can lead to the on-column formation of nitrosamines.[2] Conversely, this compound itself can degrade into smaller molecules.
-
Solution:
-
Optimize Mobile Phase: As mentioned previously, the use of an acidic mobile phase (e.g., with 0.1% formic acid) is the first line of defense.[1]
-
Column Selection: The choice of analytical column is critical. A column with high inertness and a stationary phase designed for polar compounds is recommended. The Acquity HSS T3 and XSelect HSS T3 columns have shown good performance for the analysis of nitrosamines, providing excellent retentivity and peak shape.[1] These columns have a polar-modified C18 chemistry that can help to minimize undesirable secondary interactions.
-
-
3. Issue: Poor Peak Shape (Tailing or Broadening)
-
Question: My this compound peak is showing significant tailing or is broader than expected. What can I do to improve the peak shape?
-
Answer: Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase or other parts of the chromatographic system.
-
Potential Cause 1: Silanol (B1196071) Interactions. Residual silanol groups on the surface of silica-based columns can interact with the analyte, leading to peak tailing.
-
Solution:
-
Use End-capped Columns: Employ a modern, high-purity, end-capped C18 column. The end-capping process minimizes the number of accessible silanol groups.
-
Acidic Mobile Phase: An acidic mobile phase helps to suppress the ionization of silanol groups, reducing their interaction with the analyte.
-
-
Potential Cause 2: Metal Interactions. As discussed, interactions with metallic surfaces can lead to poor peak shape.
-
Solution: Utilize metal chelators in the mobile phase or consider using a bio-inert or PEEK-lined column and system components where possible.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a stable HPLC method for this compound?
A1: Based on validated methods, a robust starting point would be:
-
Column: A high-purity, polar-modified C18 column, such as an Acquity HSS T3 or XSelect HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727).[1]
-
Detection: Mass Spectrometry (MS) is highly recommended for its sensitivity and selectivity.
Q2: Can the degradation of Metoprolol (B1676517) itself provide clues for this compound instability?
A2: Yes. Studies on the forced degradation of Metoprolol have shown that it is susceptible to degradation under acidic and oxidative conditions.[3] While this compound has a different chemical structure, understanding the lability of the parent molecule can help in identifying potentially harsh analytical conditions to avoid.
Q3: Are there any specific mobile phase additives that should be avoided?
A3: While not directly studied for this compound, the use of mobile phases containing ammonium (B1175870) hydroxide (B78521) with acetonitrile has been shown to cause on-column nitrosation of amines.[2] Therefore, it is prudent to avoid basic mobile phases, especially those containing ammonia, when analyzing for or trying to prevent the formation of N-nitrosamines.
Q4: How can I confirm that the degradation is happening on-column and not in my sample beforehand?
A4: To investigate this, you can perform the following experiment:
-
Prepare a fresh standard of this compound.
-
Inject the standard under your current chromatographic conditions.
-
Inject a blank (your mobile phase).
-
Spike a known amount of the standard directly into the mobile phase post-column (using a T-junction before the detector).
-
Compare the peak area of the direct injection with the post-column spike. A significantly larger peak area from the post-column spike would suggest that degradation is occurring on the column.
III. Data Presentation
Table 1: Recommended LC-MS/MS Parameters for Stable this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | Acquity HSS T3, 100 x 2.1 mm, 1.8 µm | Provides good retention and peak shape for polar nitrosamines.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH enhances analyte stability.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Maintains acidic conditions and provides good chromatographic resolution. |
| Flow Rate | 0.4 mL/min | Typical for UHPLC applications, adjust as needed for optimal separation. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | Adjust based on analyte concentration and instrument sensitivity. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high sensitivity and specificity for trace-level detection. |
IV. Experimental Protocols
Protocol 1: Standard Analysis of this compound with Minimized On-Column Degradation
-
System Preparation:
-
Equilibrate the LC system with the mobile phase (as described in Table 1) until a stable baseline is achieved.
-
Ensure the MS detector is tuned and calibrated according to the manufacturer's instructions.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions with the initial mobile phase composition to create working standards at the desired concentrations.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
A typical gradient might be:
-
0-1 min: 10% B
-
1-5 min: Gradient to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibration
-
-
Note: The gradient should be optimized for your specific application.
-
-
Data Acquisition and Analysis:
-
Acquire data using the MS/MS detector in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Integrate the peak corresponding to this compound and quantify using a calibration curve generated from the working standards.
-
V. Visualizations
References
- 1. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Nitrosometoprolol Extraction from Tablets
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the refinement of extraction methods for N-Nitrosometoprolol from pharmaceutical tablets.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from tablets?
A1: The main challenges include achieving adequate sensitivity to meet stringent regulatory limits, overcoming matrix effects from excipients in the tablet formulation, preventing low recovery of the analyte, and avoiding inadvertent formation or contamination of this compound during the analytical process.[1][2]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of this compound due to its high sensitivity and selectivity, which are necessary for detecting trace-level impurities.[1][3]
Q3: What are the common sources of this compound formation in metoprolol (B1676517) drug products?
A3: this compound can form when the secondary amine group in the metoprolol molecule reacts with nitrosating agents.[4] Potential sources of these agents include nitrite (B80452) impurities in raw materials or excipients, certain manufacturing processes, and the degradation of the drug substance or excipients over time, especially under acidic conditions.
Q4: What are the regulatory guidelines for controlling this compound impurities?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for nitrosamine (B1359907) impurities in pharmaceuticals. Manufacturers are required to perform risk assessments, conduct confirmatory testing if a risk is identified, and implement mitigation strategies to control nitrosamine levels.
Q5: How can the inadvertent formation of nitrosamines during testing be prevented?
A5: The acidic conditions often used in sample preparation can sometimes lead to the artificial formation of nitrosamines. To mitigate this, consider adjusting the pH of your sample preparation to be less acidic or using scavengers, such as ascorbic acid or vitamin E, in your extraction solvent to remove residual nitrosating agents.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Tablet Matrix | 1. Optimize Extraction Solvent: Experiment with different solvents and solvent mixtures (e.g., methanol, acetonitrile, water) to improve the solubility of this compound. 2. Enhance Mechanical Disruption: Ensure complete disintegration of the tablet. Use techniques like vortexing, sonication, or shaking for an adequate duration. 3. Adjust pH: The pH of the extraction solvent can influence the recovery. Evaluate a range of pH values to find the optimal condition. |
| Analyte Loss During Sample Cleanup | 1. Evaluate SPE Cartridge: If using Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate for this compound. Test different sorbents (e.g., C18, cation-exchange). 2. Optimize Elution Solvent: The elution solvent in SPE must be strong enough to desorb the analyte completely from the sorbent. Test different elution solvents and volumes. |
| Adsorption to Vials or Tubing | 1. Use Low-Adsorption Labware: Employ silanized glass vials or polypropylene (B1209903) vials to minimize analyte adsorption. 2. Pre-condition the System: Before injecting the sample, perform several injections of a blank solvent to passivate the LC system. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Troubleshooting Step |
| Co-elution with Excipients | 1. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry (e.g., biphenyl, pentafluorophenyl) to better separate this compound from interfering matrix components. 2. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. This may require a more sensitive instrument to maintain the required limit of quantification. |
| Insufficient Sample Cleanup | 1. Refine Extraction Technique: Implement a more rigorous cleanup step. This could involve Liquid-Liquid Extraction (LLE) or a more selective SPE protocol. 2. Use a Divert Valve: Program the LC to divert the flow to waste during the elution of highly concentrated, unretained matrix components to prevent them from entering the mass spectrometer. |
| Use of an Internal Standard | 1. Incorporate a Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d7) to compensate for matrix effects, as it will be affected similarly to the analyte. |
Issue 3: Poor Peak Shape
| Possible Cause | Troubleshooting Step |
| Injection Solvent Mismatch | 1. Match Injection Solvent to Mobile Phase: The injection solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion. If a strong organic solvent is used for extraction, consider evaporating and reconstituting the sample in the initial mobile phase. |
| Column Overload | 1. Reduce Injection Volume: Injecting too large a volume or too concentrated a sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | 1. Adjust Mobile Phase pH: Modifying the pH of the mobile phase can reduce secondary interactions between the analyte and the stationary phase. 2. Consider a Different Column: Some columns are more prone to secondary interactions. Test a column with a different stationary phase or one that is specifically designed for polar compounds. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of nitrosamine impurities in pharmaceutical products using LC-MS/MS. Note that these are representative values, and specific results for this compound may vary depending on the method and matrix.
| Parameter | N-Nitroso Propranolol | N-Nitroso Atenolol | General Nitrosamines in Drug Products |
| Limit of Detection (LOD) | 0.005 ng/mL | S/N ≥ 3 | 0.002 - 0.02 ppb |
| Limit of Quantification (LOQ) | 0.01 ng/mL | S/N ≥ 10, 0.03 ppm | 2 - 20 ppb |
| Recovery | 85% - 111% | Intra-day: 102.94%, Inter-day: 101.27% (for API) | 64.1% - 113.3% |
| Linearity (R²) | >0.99 | >0.999 | 0.9978 - 0.9999 |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol outlines a general procedure for the extraction of this compound from metoprolol tablets.
-
Sample Weighing and Grinding:
-
Accurately weigh and record the average weight of a representative number of metoprolol tablets.
-
Grind the tablets into a fine, homogeneous powder using a mortar and pestle.
-
-
Extraction:
-
Weigh an amount of the powdered tablet equivalent to a single dose of metoprolol into a centrifuge tube.
-
Add a suitable volume of extraction solvent (e.g., 10 mL of methanol/water, 50:50 v/v).
-
Vortex the mixture for 1 minute, followed by sonication for 30 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet the excipients.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting conditions for the analysis of this compound. Method optimization is recommended.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: To be determined using a certified reference standard for this compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for analytical issues.
References
Validation & Comparative
Comparative Analysis of N-Nitrosometoprolol and Other Nitrosamines: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of N-Nitrosometoprolol and other nitrosamine (B1359907) impurities relevant to the pharmaceutical industry. The content is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the carcinogenic potency, genotoxic mechanisms, and analytical methodologies for these compounds.
Executive Summary
Nitrosamine impurities in pharmaceutical products are a significant concern due to their potential carcinogenic effects. This compound, a nitrosamine derivative of the widely used beta-blocker metoprolol, has come under scrutiny along with other nitrosamines. This guide presents a comparative overview of their carcinogenic potencies, details of key experimental protocols for their assessment, and visual representations of the primary signaling pathway involved in their genotoxicity.
Comparative Carcinogenic Potency
The carcinogenic potency of nitrosamines is often expressed as the TD50 value, which is the daily dose rate required to induce tumors in 50% of the test animals that would have otherwise remained tumor-free. A lower TD50 value indicates a higher carcinogenic potency. For Nitrosamine Drug Substance-Related Impurities (NDSRIs) like this compound, regulatory bodies often establish an Acceptable Intake (AI) limit, which represents a level of exposure that poses a negligible cancer risk.
The following table summarizes the carcinogenic potency (TD50) of several common nitrosamines and the Acceptable Intake (AI) limit for this compound.
| Nitrosamine Compound | CAS Number | Carcinogenic Potency (TD50) in Rats (mg/kg/day) | Acceptable Intake (AI) Limit (ng/day) |
| N-Nitrosodimethylamine (NDMA) | 62-75-9 | 0.096 | 96[1] |
| N-Nitrosodiethylamine (NDEA) | 55-18-5 | 0.17 | 26.5[1] |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | 61445-55-4 | 0.33 | - |
| N-Nitrosodiisopropylamine (NDIPA) | 601-77-4 | 0.45 | - |
| N-Nitrosodibutylamine (NDBA) | 924-16-3 | 1.18 | - |
| N-Nitrosopiperidine (NPIP) | 100-75-4 | 18.2 | - |
| N-Nitrosopyrrolidine (NPYR) | 930-55-2 | 19.1 | - |
| This compound | 138768-62-4 | Data not available | 1500 [2] |
Experimental Protocols
Accurate assessment of the genotoxic potential of nitrosamines relies on standardized and robust experimental protocols. Below are detailed methodologies for two key assays: the Enhanced Ames Test for mutagenicity and the Alkaline Elution Assay for DNA fragmentation.
Enhanced Ames Test for Nitrosamine Mutagenicity
The bacterial reverse mutation assay, or Ames test, is a primary tool for assessing the mutagenic potential of chemical compounds. For nitrosamines, an enhanced protocol is recommended to improve sensitivity.[4]
1. Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test measures the ability of a substance to induce reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid and thus to grow on a minimal medium.
2. Materials:
-
Tester Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
Metabolic Activation System (S9): Post-mitochondrial fraction from the livers of rats or hamsters treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone). A 30% S9 concentration is recommended.
-
Media: Nutrient broth, minimal glucose agar (B569324) plates.
-
Test Compound and Controls: this compound, other nitrosamines of interest, solvent control, and positive controls (e.g., NDMA).
3. Procedure:
-
Bacterial Culture: Grow bacterial tester strains overnight in nutrient broth to reach the late exponential or early stationary phase of growth.
-
Pre-incubation: In a test tube, mix the test compound at various concentrations, the bacterial culture, and the S9 metabolic activation mix (or a buffer for assays without metabolic activation).
-
Incubation: Incubate the mixture at 37°C for a recommended pre-incubation time of 30 minutes.
-
Plating: After incubation, add top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubation of Plates: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.
Alkaline Elution Assay for DNA Fragmentation
The alkaline elution assay is a sensitive method for measuring DNA single-strand breaks in mammalian cells, which are a hallmark of genotoxicity.
1. Principle: The assay is based on the principle that the rate at which DNA elutes through a filter under alkaline conditions is inversely proportional to its single-strand length. DNA with more single-strand breaks will elute more rapidly.
2. Materials:
-
Cell Culture: Primary rat or human hepatocytes are often used as they are metabolically competent.
-
Test Compound: this compound or other nitrosamines.
-
Lysis Solution: A solution containing a detergent (e.g., sodium dodecyl sulfate) and proteinase K to lyse the cells and digest proteins.
-
Elution Buffer: An alkaline buffer (pH 12.1-12.3) to denature the DNA and facilitate its elution.
-
Filters: Polyvinylchloride or polycarbonate filters with a pore size of 2 µm.
-
DNA Quantification Method: A fluorescent dye that binds to DNA (e.g., PicoGreen).
3. Procedure:
-
Cell Treatment: Treat the cultured cells with the test compound at various concentrations for a defined period (e.g., 20 hours).
-
Cell Lysis on Filter: After treatment, carefully layer the cells onto the filter. Lyse the cells directly on the filter by passing the lysis solution through it. This leaves the DNA entangled on the filter.
-
Washing: Wash the DNA on the filter with a rinse solution to remove any remaining cellular debris.
-
Alkaline Elution: Slowly pump the alkaline elution buffer through the filter at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate at regular time intervals.
-
DNA Quantification: Quantify the amount of DNA in each fraction and the DNA remaining on the filter at the end of the elution.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. An increased rate of elution for treated cells compared to control cells indicates DNA fragmentation.
Signaling Pathways and Experimental Workflows
The genotoxicity of nitrosamines is primarily initiated by their metabolic activation, leading to the formation of reactive electrophiles that can alkylate DNA. This DNA damage triggers a complex cellular response, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and p53 signaling pathways, which can lead to cell cycle arrest, DNA repair, or apoptosis.
Metabolic Activation of Nitrosamines
The following diagram illustrates the general pathway for the metabolic activation of nitrosamines by cytochrome P450 enzymes.
Caption: Metabolic activation of N-nitrosamines leading to DNA alkylation.
DNA Damage Response Pathway
Upon the formation of DNA adducts, the cell activates a signaling cascade to address the damage. The ATM-p53 pathway is a critical component of this response.
Caption: The ATM-p53 signaling pathway in response to DNA damage.
Experimental Workflow for Genotoxicity Assessment
The following diagram outlines a typical workflow for the in vitro assessment of nitrosamine genotoxicity.
References
Cross-Validation of Analytical Methods for N-Nitrosometoprolol: A Comparative Guide to LC-MS and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a critical safety concern due to their potential carcinogenic properties. N-Nitrosometoprolol, a potential impurity in metoprolol-containing drug products, requires robust and sensitive analytical methods for its detection and quantification at trace levels. This guide provides a comprehensive cross-validation and comparison of the two primary analytical techniques used for nitrosamine (B1359907) analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a specific focus on their application to this compound.
The selection of an appropriate analytical technique is paramount for the accurate quantification of this compound. While both LC-MS and GC-MS are powerful tools, their suitability depends on the physicochemical properties of the analyte. This compound, being a larger and less volatile molecule compared to simple nitrosamines like N-nitrosodimethylamine (NDMA), presents specific analytical challenges.
Performance Comparison: LC-MS/MS vs. GC-MS/MS
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of a wide range of nitrosamines, including those that are non-volatile or thermally labile.[1] Conversely, Gas Chromatography with tandem mass spectrometry (GC-MS/MS) is a well-established technique, particularly for volatile nitrosamines.[2][3] The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for this compound and a general GC-MS/MS method for representative volatile nitrosamines, highlighting the expected performance for this compound analysis.
| Performance Parameter | LC-MS/MS for this compound | GC-MS/MS for Volatile Nitrosamines (e.g., NDMA, NDEA) |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb[1] | < 3 ppb[3] |
| Limit of Quantitation (LOQ) | 2 - 20 ppb[1] | 15 ppb[4] |
| Linearity (R²) | 0.9978 - 0.9999[1] | > 0.996[3] |
| Accuracy (% Recovery) | 64.1% - 113.3%[1] | 70% - 130%[4] |
| Precision (%RSD) | < 8%[5] | < 15% |
| Applicability to this compound | High | Low (due to low volatility and thermal lability) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical procedures for this compound. Below are representative protocols for LC-MS/MS and a general protocol for GC-MS/MS analysis of nitrosamines.
LC-MS/MS Method for this compound
This method is highly sensitive and selective for the detection of this compound in active pharmaceutical ingredients (APIs).[1]
1. Sample Preparation:
-
Accurately weigh the sample of metoprolol (B1676517) tartrate or succinate.
-
Dissolve the sample in a suitable diluent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and/or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm filter before injection.
2. Liquid Chromatography Conditions:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: Methanol or Acetonitrile[1]
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient program to ensure separation from the API and other impurities.
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.
4. Validation Parameters:
-
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.
General GC-MS/MS Method for Volatile Nitrosamines
This protocol is suitable for the analysis of volatile nitrosamines and would require significant modification and validation to assess its feasibility for this compound, which is likely to be unsuccessful due to the compound's properties.[4]
1. Sample Preparation:
-
For solid samples, dissolve a known amount of the API or finished product in a suitable solvent (e.g., dichloromethane).[4]
-
For some applications, headspace analysis is used for volatile nitrosamines, where the sample is heated to partition the analytes into the gas phase.[2]
-
An internal standard is typically added for accurate quantification.
2. Gas Chromatography Conditions:
-
Column: A suitable capillary column for nitrosamine analysis (e.g., a mid-polar phase).
-
Injector Temperature: 250°C[5]
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes (e.g., 50°C hold for 1 min, then ramp to 250°C).[5]
-
Carrier Gas: Helium at a constant flow rate.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized precursor-to-product ion transitions for the target nitrosamines.
Method Cross-Validation and Feasibility for this compound
Cross-validation of analytical methods is essential to ensure the reliability and consistency of results. When comparing LC-MS and GC-MS for this compound, the primary consideration is the analyte's physicochemical properties.
LC-MS/MS: This technique is ideally suited for this compound. The compound can be readily dissolved and analyzed in the liquid phase without the need for high temperatures, thus preventing thermal degradation. The high sensitivity and selectivity of tandem mass spectrometry allow for quantification at the low levels required by regulatory agencies.
GC-MS/MS: The direct analysis of this compound by GC-MS is highly challenging and likely not feasible for the following reasons:
-
Volatility: this compound is a relatively large and polar molecule, suggesting low volatility. High temperatures would be required to vaporize the compound for introduction into the GC, which can lead to degradation.
-
Thermal Lability: Beta-blockers and their derivatives can be thermally unstable.[6] The high temperatures of the GC injector and column can cause the N-nitroso group to cleave or the entire molecule to fragment, leading to inaccurate (likely underestimated) quantification or a complete inability to detect the intact molecule. Studies on other nitrosamines have shown that thermal degradation in the GC inlet can be a significant issue.
Therefore, for this compound, LC-MS/MS is the recommended and validated method. A hypothetical cross-validation would likely demonstrate the superiority of LC-MS/MS in terms of accuracy, precision, and sensitivity for this specific analyte.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, generated using Graphviz, outline the experimental workflows for both LC-MS and GC-MS, as well as a logical diagram for method cross-validation.
Conclusion
For the analysis of this compound, LC-MS/MS stands out as the superior and most reliable technique. Its ability to analyze non-volatile and thermally labile compounds at very low concentrations makes it the method of choice for ensuring the safety and quality of metoprolol-containing pharmaceuticals. While GC-MS/MS is a valuable tool for the analysis of volatile nitrosamines, its inherent limitations related to high-temperature analysis make it unsuitable for the accurate quantification of this compound. Therefore, for routine quality control and regulatory compliance, a validated LC-MS/MS method is strongly recommended.
References
- 1. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 4. edqm.eu [edqm.eu]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
A Guide to the Inter-Laboratory Validation of N-Nitrosometoprolol Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of N-nitrosamine impurities as a significant concern in pharmaceutical safety has necessitated the development and rigorous validation of sensitive analytical methods for their detection and quantification. N-Nitrosometoprolol, a potential impurity in metoprolol (B1676517) drug products, requires accurate and reliable analytical procedures to ensure patient safety and regulatory compliance. This guide provides an objective comparison of analytical method performance for this compound, supported by experimental data, to assist laboratories in their validation efforts.
Data Presentation: A Comparative Look at Analytical Performance
The performance of an analytical method is paramount for its successful implementation in a quality control environment. The following table summarizes the validation data from a study utilizing an Ultra-High-Speed Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS) method for the determination of this compound.[1] This data can serve as a benchmark for laboratories undertaking their own validation or participating in an inter-laboratory comparison.
| Validation Parameter | Performance Characteristic for this compound |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb |
| Limit of Quantitation (LOQ) | 2 - 20 ppb |
| Accuracy (% Recovery) | 64.1% - 113.3% |
| Linearity (Regression Coefficient, R) | 0.9978 - 0.9999 |
Table 1: Performance characteristics of a validated UHPLC-MS/MS method for the analysis of this compound and other beta-blocker related nitrosamines.[1]
While the above data is specific to a UHPLC-MS/MS method, other analytical techniques are also employed for nitrosamine (B1359907) analysis. The choice of method often depends on the specific nitrosamine, the sample matrix, and the required sensitivity. The following table provides a general comparison of common analytical methods used for N-nitrosamine impurity analysis.
| Analytical Method | Typical Limit of Quantitation (LOQ) | Typical Linearity (R²) | Key Advantages | Key Limitations |
| LC-MS/MS | 0.01 - 1.0 ng/mL | >0.99 | High sensitivity and selectivity, suitable for a wide range of N-nitrosamines, including non-volatile compounds.[2] | Higher equipment cost, potential for matrix effects.[2] |
| GC-MS/MS | 0.018 - 10 ppb | >0.99 | Excellent for volatile and semi-volatile N-nitrosamines, high chromatographic resolution.[2] | May require derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| HPLC-UV | 10 - 20 ng/mL | >0.99 | Cost-effective, widely available instrumentation. | Lower sensitivity compared to MS-based methods, potential for interference from co-eluting impurities. |
Table 2: General comparison of analytical techniques for N-nitrosamine analysis.
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible and reliable analytical results. Below is a summary of the methodology used in the validation of the UHPLC-MS/MS method for this compound.
UHPLC-MS/MS Method for this compound
This method was developed for the determination of this compound in beta-blocker active pharmaceutical ingredients (APIs).
1. Sample Preparation:
-
Accurately weigh the API sample.
-
Dissolve the sample in a suitable diluent to achieve the desired concentration for analysis.
-
Further dilutions may be necessary to bring the concentration within the linear range of the method.
2. Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol (B129727) or acetonitrile.
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
-
Column Temperature: Not specified in the abstract.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI)
-
Detection Mode: Not specified in the abstract, but typically Multiple Reaction Monitoring (MRM) is used for quantification of nitrosamines.
4. Validation Parameters:
The method was validated according to regulatory guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.
Visualizing the Workflow
To better understand the processes involved in analytical method validation, the following diagrams illustrate a typical experimental workflow and the logical steps of an inter-laboratory study.
References
A Comparative Guide to Mass Spectrometry Ionization Sources for the Analysis of N-Nitrosometoprolol
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate quantification of N-nitrosamine impurities, such as N-Nitrosometoprolol, in pharmaceutical products is critical for ensuring patient safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high selectivity and sensitivity. A key factor in the performance of an LC-MS/MS method is the choice of ionization source, which is responsible for generating gas-phase ions from the analyte molecules for subsequent mass analysis. This guide provides a comparative overview of different mass spectrometry ionization sources for the analysis of this compound, with a focus on Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).
Comparison of Ionization Sources
While specific comparative experimental data for this compound across different ionization sources is limited in publicly available literature, Electrospray Ionization (ESI) is a commonly utilized and well-documented technique for the analysis of similar N-nitrosamine impurities.[1][2][3] The choice of ionization source is primarily dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules, making it well-suited for the analysis of this compound. It operates by creating a fine spray of charged droplets from a solution, from which solvent evaporates to produce gas-phase ions. ESI typically forms protonated molecules [M+H]+ and is known for its high sensitivity. For N-nitrosamines, ESI has been successfully applied in numerous validated methods.[1][2]
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are not efficiently ionized by ESI. In APCI, the sample is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge. While it can be effective for some small molecules, its utility for this compound would depend on the compound's thermal stability and volatility. For some nitrosamines, APCI has shown comparable or even better sensitivity than ESI.
Atmospheric Pressure Photoionization (APPI): APPI is a specialized ionization technique that is particularly effective for nonpolar compounds. It uses ultraviolet photons to ionize the analyte, often with the assistance of a dopant. Given the structure of this compound, which possesses some polarity, APPI might not be the primary choice unless specific matrix effects in ESI or APCI necessitate an alternative approach.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method using Electrospray Ionization (ESI) for the determination of this compound.
| Parameter | Reported Value(s) | Citation |
| Ionization Source | Electrospray Ionization (ESI) | |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | |
| Limit of Quantification (LOQ) | 2 - 20 ppb | |
| Linearity (R) | 0.9978 - 0.9999 | |
| Accuracy (Recovery) | 64.1% - 113.3% | |
| Precision | Data not explicitly provided, but the method was validated as per regulatory guidelines. |
Experimental Protocols
A detailed methodology for the analysis of this compound using UHPLC-MS/MS with an ESI source has been published. The key parameters are outlined below.
Sample Preparation:
A stock solution of this compound is prepared in a suitable solvent, such as methanol. This stock solution is then serially diluted with a mixture of the mobile phases to prepare calibration standards and quality control samples.
Liquid Chromatography:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient Elution: A suitable gradient program is used to achieve separation from the drug substance and other impurities.
-
Flow Rate: Not explicitly stated, but typically in the range of 0.3-0.5 mL/min for a 3.0 mm ID column.
-
Column Temperature: Not explicitly stated, but often maintained between 30-40 °C.
Mass Spectrometry (ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation. The protonated molecule [M+H]+ is typically the precursor ion.
-
Source Parameters: Parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage are optimized to achieve maximum sensitivity for this compound. For a similar compound, N-nitroso-atenolol, the capillary voltage was 0.71 kV, and the source and desolvation temperatures were 150 °C and 400 °C, respectively.
Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow and the logical relationship between the analytical components.
References
A Comparative Guide to the Validation of a Stability-Indicating Method for N-Nitrosometoprolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating method for the potential genotoxic impurity, N-Nitrosometoprolol. Given the classification of many nitrosamines as probable human carcinogens, regulatory bodies mandate strict control over their levels in drug substances and products. This document outlines the performance of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for this compound and compares it with other potential analytical techniques, supported by experimental data and detailed protocols.
Executive Summary
The analysis of this compound, an impurity of Metoprolol, necessitates highly sensitive and selective analytical methods to ensure patient safety and regulatory compliance. This guide details a validated UHPLC-MS/MS method that demonstrates excellent sensitivity, specificity, and accuracy for the determination of this compound. A comparison with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highlights the advantages and limitations of each technique for this specific application. The UHPLC-MS/MS method emerges as the most suitable for routine quality control and stability testing of this compound in pharmaceutical products.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table provides a comparative overview of common analytical techniques.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application for this compound |
| UHPLC-MS/MS | Separates compounds based on polarity and detects them by their mass-to-charge ratio. | High sensitivity and selectivity (ppb to ppt (B1677978) levels), suitable for complex matrices.[1] | Higher equipment and operational cost. | Recommended method for routine quality control and stability testing. |
| GC-MS | Separates volatile compounds based on boiling point and detects them by mass spectrometry. | Excellent for volatile nitrosamines, high sensitivity. | This compound is not highly volatile, requiring derivatization; potential for thermal degradation of the analyte.[2] | Analysis of volatile nitrosamines in raw materials or finished products. |
| LC-HRMS | Similar to LC-MS/MS but with a high-resolution mass analyzer. | Capable of identifying unknown impurities and providing high-confidence structural information. | Higher cost and data complexity compared to tandem MS. | Characterization of degradation products and unknown impurities. |
| HPLC-UV | Separates compounds based on polarity and detects them by their absorbance of UV light. | Lower cost, widely available. | Lower sensitivity and selectivity compared to MS methods, potential for interference from matrix components. | Preliminary screening or in-process controls where high sensitivity is not required. |
Validated UHPLC-MS/MS Method for this compound
A sensitive and selective UHPLC-MS/MS method has been developed and validated for the determination of this compound in Metoprolol Tartrate and Metoprolol Succinate active pharmaceutical ingredients (APIs).[3]
Experimental Protocol: UHPLC-MS/MS
1. Sample Preparation:
-
Accurately weigh 50 mg of Metoprolol Tartrate or Metoprolol Succinate into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol).
-
Further dilute an aliquot of this solution to achieve a final concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: Methanol or Acetonitrile.[3]
-
Gradient: A suitable gradient to ensure separation from the API and other impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.
Validation Data Summary
The following table summarizes the validation parameters for the UHPLC-MS/MS method for this compound.[3]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and Metoprolol at the retention time of this compound. | No significant interference at the analyte's retention time. |
| Linearity (r²) | 0.9978 - 0.9999 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | Reportable |
| Limit of Quantitation (LOQ) | 2 - 20 ppb | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Recovery) | 64.1% - 113.3% | 80% - 120% |
| Precision (%RSD) | < 15% | ≤ 15% |
| Robustness | Method is robust to small, deliberate changes in chromatographic parameters. | System suitability parameters are met. |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Metoprolol has been shown to degrade under various stress conditions, including acidic and alkaline hydrolysis, and oxidation.[4] A stability-indicating method must be able to separate the this compound peak from all potential degradation products. The UHPLC-MS/MS method, with its high resolving power and specific detection, is well-suited for this purpose.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Formation of this compound
Caption: Formation pathway of this compound.
Conclusion
The validation of a robust and sensitive stability-indicating method is paramount for the control of this compound in pharmaceutical products. The presented UHPLC-MS/MS method demonstrates superior performance in terms of sensitivity, selectivity, and reliability compared to other analytical techniques. This guide provides the necessary data and protocols to assist researchers and drug development professionals in implementing a suitable analytical strategy for the monitoring of this critical impurity, ensuring the safety and quality of Metoprolol-containing medicines.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N-Nitrosometoprolol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of N-Nitrosometoprolol, a genotoxic derivative of metoprolol, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols is imperative due to the classification of nitrosamines as suspected carcinogens.[2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Some safety data sheets (SDS) classify this compound as harmful if swallowed, in contact with skin, or inhaled, and as a cause of serious eye irritation.[4]
Personal Protective Equipment (PPE): A comprehensive approach to personal safety involves the use of the following PPE:
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-impermeable | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation.[5] |
| Protective Clothing | Laboratory coat or apron | To shield the body from accidental spills. |
| Respiratory Protection | Self-contained breathing apparatus or appropriate respirator | Recommended for spill cleanup or when there is a risk of dust formation or inhalation. |
In Case of Exposure or Spill:
In the event of a spill, the area should be evacuated. The spilled material should be absorbed with an inert material and placed in a closed container for disposal. Following the cleanup, the area should be thoroughly washed and well-ventilated.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste. Disposal down the drain or in regular trash is strictly prohibited.
-
Waste Classification and Segregation:
-
Classify all waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, containers), as hazardous chemical waste.
-
Collect this waste in a dedicated, leak-proof, and chemically compatible container that is clearly labeled.
-
-
Consult Institutional Guidelines:
-
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures. They will provide information on approved waste containers, labeling requirements, and pickup schedules.
-
-
Arrange for Professional Disposal:
-
Disposal must be carried out through a licensed and approved hazardous waste disposal facility. Your EHS department will typically manage this process.
-
One recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound.
-
Consult your EHS department for approved decontamination procedures and cleaning agents.
-
Chemical Degradation Methods for Nitrosamines
For laboratory-scale decontamination, several chemical methods can be employed to degrade nitrosamines. These procedures should be performed by trained personnel in a controlled environment, such as a chemical fume hood.
-
Aluminum-Nickel Alloy and Alkali: A one-step procedure using aluminum-nickel alloy powder and aqueous alkali can rapidly reduce nitrosamines to their corresponding amines. This method is noted to be efficient and inexpensive. However, it is not recommended for use in acetone (B3395972) or dichloromethane (B109758) solutions.
-
Acidic Solutions: A 1:1 solution of hydrobromic acid and acetic acid can be used to destroy nitrosamines. Other acidic treatments with hydrochloric acid (HCl) or hydrogen peroxide (H2O2) have also been mentioned as degradation methods.
-
UV Light: Exposure to UV light can also be used to degrade nitrosamines.
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling N-Nitrosometoprolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of N-Nitrosometoprolol. Given that this compound is a nitrosamine (B1359907) compound and a suspected carcinogen, adherence to stringent safety measures is imperative to minimize exposure and ensure a safe laboratory environment.[1] The following procedural guidance is based on available Safety Data Sheets (SDS) for this compound and general safety recommendations for handling potent carcinogens.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The required level of PPE depends on the nature of the handling procedure, the quantity of the compound being handled, and the potential for aerosol or dust generation.
Summary of Recommended Personal Protective Equipment
| Task | Required Personal Protective Equipment |
| Low Concentration/Volume Handling (e.g., preparing dilute solutions, analytical testing) | Gloves: Double-gloving with nitrile gloves is recommended.[2]Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat. |
| High Concentration/Volume Handling (e.g., weighing neat compound, preparing stock solutions) | Gloves: Butyl rubber or heavy-duty nitrile gloves are recommended. Double-gloving is mandatory.[3]Eye Protection: Chemical splash goggles.[4]Lab Coat: Chemical-resistant lab coat or gown.Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling powders outside of a certified chemical fume hood.[5] For any detectable concentration, a self-contained breathing apparatus (SCBA) may be required. |
| Spill Cleanup and Decontamination | Gloves: Butyl rubber or heavy-duty nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Disposable, chemical-resistant gown.Respiratory Protection: A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and location.Footwear: Disposable, skid-resistant shoe covers. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following step-by-step plan outlines the key stages from receipt of the compound to its final disposal.
Pre-Handling and Preparation
-
Safety Data Sheet (SDS) Review: Before commencing any work, all personnel must thoroughly read and understand the SDS for this compound.
-
Designated Work Area: All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Engineering Controls: Ensure that the chemical fume hood is functioning correctly. An eyewash station and safety shower must be readily accessible.
-
PPE Availability: Verify that all necessary PPE is available, in good condition, and fits the user correctly.
Handling Procedures
-
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation activities within a chemical fume hood.
-
Use disposable equipment (e.g., spatulas, weighing boats) whenever possible to reduce contamination.
-
Handle the compound gently to avoid the generation of dust or aerosols.
-
-
Experimental Use:
-
Keep containers of this compound tightly sealed when not in use.
-
Clearly label all solutions containing this compound with the compound name, concentration, and hazard warnings.
-
Post-Handling and Decontamination
-
Work Surface Decontamination: After each use, thoroughly decontaminate the work area. A solution of 1:1 hydrobromic acid and acetic acid has been shown to be effective in destroying nitrosamines. Alternatively, exposure to UV light can also degrade nitrosamines. Always follow your institution's approved procedures for decontamination.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use gloves and gowns immediately after use.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Degradation (Optional): For liquid waste, chemical degradation can be an effective disposal method. A procedure involving treatment with aluminum-nickel alloy powder and aqueous alkali has been shown to reduce nitrosamines to less hazardous amines. This should only be performed by trained personnel following a validated protocol.
-
Licensed Disposal: All this compound waste must be disposed of through a licensed hazardous material disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
